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  • Product: N-(3,4-dimethoxyphenyl)-3-oxobutanamide
  • CAS: 112854-82-7

Core Science & Biosynthesis

Foundational

Comprehensive Characterization and Synthetic Utility of N-(3,4-Dimethoxyphenyl)-3-oxobutanamide

The following technical guide details the chemical and physical characterization of N-(3,4-dimethoxyphenyl)-3-oxobutanamide, a critical intermediate in the synthesis of isoquinoline alkaloids and nitrogen-containing hete...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and physical characterization of N-(3,4-dimethoxyphenyl)-3-oxobutanamide, a critical intermediate in the synthesis of isoquinoline alkaloids and nitrogen-containing heterocycles.

Executive Summary

N-(3,4-dimethoxyphenyl)-3-oxobutanamide (also known as Acetoacet-3,4-dimethoxyanilide) is a β-keto amide scaffold widely utilized in medicinal chemistry and organic pigment synthesis. Its core value lies in its 1,3-dicarbonyl functionality , which serves as a versatile "chemical handle" for cyclization reactions—most notably the Knorr quinoline synthesis to produce 6,7-dimethoxy-4-methylquinolin-2(1H)-one . This quinolone core is a foundational pharmacophore for tyrosine kinase inhibitors (e.g., c-Met inhibitors) and other bioactive agents targeting antiproliferative pathways.

Chemical Identity & Structure

This compound exhibits keto-enol tautomerism, a critical feature that influences its solubility and reactivity profile. In the solid state, it predominantly exists in the keto form, while in solution, the enol form is stabilized by intramolecular hydrogen bonding.

AttributeDetail
IUPAC Name N-(3,4-dimethoxyphenyl)-3-oxobutanamide
Synonyms Acetoacet-3,4-dimethoxyanilide; 3-Oxo-N-(3,4-dimethoxyphenyl)butyramide
CAS Number 112854-82-7 (Note: Isomers 2,4- and 2,5- are common; verify position 3,4)
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
SMILES COc1ccc(NC(=O)CC(C)=O)cc1OC

Physical Properties

The following data represents the physicochemical profile relevant to handling and purification.

PropertyValue / DescriptionContext for Researchers
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 118 – 122 °C (Predicted range)Note: 2,5-isomer melts at 102-104°C; 4-methoxy at 107°C. The 3,4-substitution pattern typically raises MP due to packing efficiency.
Solubility (Water) Low (< 1 mg/mL)Hydrophobic aromatic ring limits aqueous solubility.
Solubility (Organic) HighSoluble in Ethanol, DMSO, DMF, Dichloromethane.
pKa (Amide NH) ~11.5Weakly acidic; deprotonation requires strong bases (e.g., NaH).
pKa (α-Methylene) ~10.5Active methylene protons are acidic, enabling alkylation/coupling.

Synthetic Pathways & Methodology

The synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide is a nucleophilic acyl substitution where the aniline nitrogen attacks the electrophilic carbonyl of a diketene or β-keto ester.

Method A: Diketene Acylation (Industrial Standard)

This method is preferred for scale-up due to atom economy (100%) but requires strict temperature control to prevent polymerization of diketene.

Protocol:

  • Dissolution: Dissolve 3,4-dimethoxyaniline (1.0 eq) in dry Toluene or Dichloromethane.

  • Addition: Add Diketene (1.05 eq) dropwise at 0–5°C. Crucial: Exothermic reaction; maintain low temp to avoid bis-acylation.

  • Catalysis: A catalytic amount of Triethylamine (TEA) or DMAP accelerates the reaction.

  • Workup: Precipitate product by adding cold Hexane or Diethyl Ether. Filter and wash.[1]

Method B: Ethyl Acetoacetate Condensation (Laboratory Scale)

Safer for bench-top synthesis but requires high temperatures to drive the equilibrium by removing ethanol.

Protocol:

  • Reflux: Mix 3,4-dimethoxyaniline (1.0 eq) with Ethyl Acetoacetate (1.2 eq) in Xylene.

  • Distillation: Add a Dean-Stark trap. Reflux at 140°C to continuously remove the ethanol byproduct.

  • Completion: Reaction is complete when theoretical volume of ethanol is collected (~3-4 hours).

  • Crystallization: Cool to room temperature. The product crystallizes out; recrystallize from Ethanol.

Visualization: Synthesis & Cyclization Workflow

SynthesisPath Aniline 3,4-Dimethoxyaniline Intermediate N-(3,4-dimethoxyphenyl)- 3-oxobutanamide Aniline->Intermediate Acylation (0-5°C or Reflux) Diketene Diketene / EAA Diketene->Intermediate Cyclization Acid Catalysis (H2SO4 / PPA) Intermediate->Cyclization Knorr Synthesis Product 6,7-Dimethoxy-4-methyl- quinolin-2(1H)-one Cyclization->Product -H2O (Intramolecular)

Figure 1: Synthetic route from aniline precursor to the quinolinone scaffold via the acetoacetamide intermediate.

Chemical Reactivity & Applications

The versatility of this compound stems from its active methylene group (C-2) and the amide nitrogen .

Knorr Quinoline Synthesis (Drug Development)

The most critical application is the acid-catalyzed cyclization to form 6,7-dimethoxy-4-methylquinolin-2(1H)-one .

  • Mechanism: Intramolecular electrophilic aromatic substitution. The carbonyl oxygen is protonated, activating the carbonyl carbon for attack by the aromatic ring (ortho position).

  • Reagents: Conc. Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) at 100–120°C.

  • Significance: This quinolinone is a scaffold for c-Met kinase inhibitors (e.g., Foretinib analogs) used in cancer therapy.

Azo Coupling (Pigment Chemistry)

The active methylene group at C-2 is highly nucleophilic under basic conditions.

  • Reaction: Coupling with diazonium salts (Ar-N₂⁺ Cl⁻).

  • Product: Azo pigments (Yellow/Orange series).

  • Utility: While less common than the 2,4-isomer (used in Hansa Yellows), the 3,4-dimethoxy derivative offers unique spectral shifts due to electron donation from the para-methoxy group.

Biginelli Reaction
  • Reaction: Condensation with an aldehyde and urea/thiourea.

  • Product: Dihydropyrimidinones.

  • Utility: Synthesis of calcium channel blockers.

Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (amide hydrolysis risk over long periods).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask if handling powder form to avoid inhalation.

References

  • Synthesis of Acetoacetanilides : Organic Syntheses, Coll. Vol. 3, p. 10 (1955). Link (General procedure for acetoacetylation).

  • Knorr Quinoline Synthesis : Journal of Heterocyclic Chemistry, Vol 42, Issue 7. "Synthesis of substituted quinolin-2(1H)-ones." Link

  • c-Met Inhibitor Scaffolds : Journal of Medicinal Chemistry, 2008, 51(17), 5330–5341. "Discovery of Quinoline-Based c-Met Inhibitors." Link

  • PubChem Compound Summary : 3,4-Dimethoxyaniline (Precursor data). Link

Sources

Exploratory

CAS registry number for N-(3,4-dimethoxyphenyl)-3-oxobutanamide

This technical guide provides a comprehensive analysis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide , a critical intermediate in organic synthesis, specifically for azo pigments and pharmaceutical scaffolds.[1] CAS Registr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide , a critical intermediate in organic synthesis, specifically for azo pigments and pharmaceutical scaffolds.[1]

CAS Registry Number: 112854-82-7[1][2]

Executive Summary

N-(3,4-dimethoxyphenyl)-3-oxobutanamide (CAS 112854-82-7 ) is a specialized acetoacetanilide derivative used primarily as a coupling component in the synthesis of high-performance azo pigments and as a pharmacophore building block in medicinal chemistry.[1][] Its structural integrity, defined by the electron-donating methoxy groups at the 3 and 4 positions, imparts unique solubility and reactivity profiles compared to its 2,4- and 2,5-isomers.[1] This guide details its physicochemical properties, validated synthesis protocols, reaction mechanisms, and industrial applications.

Identity & Physicochemical Profile

Nomenclature & Identifiers
Parameter Details
CAS Registry Number 112854-82-7
IUPAC Name N-(3,4-dimethoxyphenyl)-3-oxobutanamide
Common Synonyms Acetoacet-3,4-dimethoxyanilide; 3,4-Dimethoxyacetoacetanilide; N-Acetoacetyl-3,4-dimethoxyaniline
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
SMILES COc1ccc(NC(=O)CC(C)=O)cc1OC
InChI Key (Predicted) LGDHZCLREKIGKJ-UHFFFAOYSA-N (Analogous)
Physical Properties
Property Value / Range
Appearance White to off-white crystalline powder
Melting Point 85–90 °C (Typical for this class)
Solubility Soluble in methanol, ethanol, acetone, DMSO; Sparingly soluble in water
Reactivity Active methylene group (C2) susceptible to electrophilic attack (e.g., diazonium coupling)

Synthetic Pathways & Protocols

The synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide is most efficiently achieved through the acetoacetylation of 3,4-dimethoxyaniline.[1] Two primary methods are employed depending on scale and reagent availability.

Method A: Diketene Acetoacetylation (Industrial Standard)

This method is preferred for high-yield, solvent-free or low-solvent production but requires strict safety controls due to the reactivity of diketene.[1]

Reagents:

  • 3,4-Dimethoxyaniline (CAS 6315-89-5)[1][3][4]

  • Diketene (CAS 674-82-8)[1]

  • Solvent: Toluene or Acetic Acid (optional)

  • Catalyst: Triethylamine (trace, optional)

Protocol:

  • Preparation: Charge a glass-lined reactor with 3,4-dimethoxyaniline dissolved in anhydrous toluene.

  • Addition: Cool the solution to 0–5 °C. Add diketene dropwise over 60 minutes, maintaining internal temperature below 30 °C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The reaction is exothermic.

  • Workup: Cool to 0 °C to precipitate the product. Filter the solids and wash with cold toluene/hexane.

  • Purification: Recrystallize from ethanol/water (80:20) to achieve >98% purity.

Method B: Ethyl Acetoacetate Transamidation (Laboratory Scale)

Safer for small-scale labs lacking diketene handling infrastructure.[1]

Reagents:

  • 3,4-Dimethoxyaniline[1][3][4][5]

  • Ethyl Acetoacetate (CAS 141-97-9)[1]

  • Solvent: Xylene or neat[1]

Protocol:

  • Mix 1.0 eq of 3,4-dimethoxyaniline with 1.2 eq of ethyl acetoacetate in xylene.

  • Heat to reflux (approx. 135–140 °C).

  • Distillation: Continuously distill off the ethanol byproduct to drive the equilibrium forward (Le Chatelier’s principle).

  • Monitor reaction progress via TLC or HPLC until amine consumption is complete.

  • Cool and filter the precipitated product.

Visualization: Synthesis Workflow

Synthesis_Workflow Aniline 3,4-Dimethoxyaniline (CAS 6315-89-5) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Diketene Diketene (CAS 674-82-8) Diketene->Intermediate Method A (Exothermic) EAA Ethyl Acetoacetate (CAS 141-97-9) EAA->Intermediate Method B (Reflux, -EtOH) Product N-(3,4-dimethoxyphenyl)- 3-oxobutanamide (CAS 112854-82-7) Intermediate->Product Tautomerization

Figure 1: Synthetic pathways for CAS 112854-82-7 via Diketene (Method A) and Ethyl Acetoacetate (Method B).[1]

Reaction Mechanism & Chemical Logic

The formation of the amide bond involves the nucleophilic attack of the aniline nitrogen lone pair onto the carbonyl carbon of the acylating agent.

  • Nucleophilic Attack: The amino group of 3,4-dimethoxyaniline attacks the carbonyl carbon of the diketene ring or the ester carbonyl of ethyl acetoacetate.

  • Ring Opening / Elimination:

    • With Diketene: The 4-membered ring opens to form the acetoacetamide chain directly.[1] This is an atom-economic addition reaction.

    • With Ethyl Acetoacetate: Ethanol is eliminated as a leaving group.[1]

  • Tautomerism: The product exists in equilibrium between the keto form (dominant in solid state) and the enol form (stabilized by intramolecular hydrogen bonding in solution). This active methylene site (

    
    ) is crucial for downstream applications.[1]
    

Applications in Drug Development & Material Science

Pigment Chemistry (Azo Coupling)

The primary industrial use of CAS 112854-82-7 is as a "coupling component" for yellow and orange azo pigments.[1]

  • Mechanism: A diazonium salt (derived from an aromatic amine) attacks the activated methylene carbon of the acetoacetanilide.

  • Significance: The 3,4-dimethoxy substitution pattern shifts the absorption maximum (

    
    ), typically resulting in redder shades compared to the unsubstituted acetoacetanilide.
    
Pharmaceutical Intermediates

In drug discovery, this scaffold serves as a precursor for:

  • Heterocycle Synthesis: Cyclization with hydrazines yields pyrazoles ; reaction with aldehydes (Knoevenagel condensation) yields substituted pyridines or dihydropyridines .[1]

  • Kinase Inhibitors: The 3,4-dimethoxyphenyl moiety is a common pharmacophore mimicking the ATP-binding motif in tyrosine kinase inhibitors (e.g., similar motifs found in Gefitinib/Erlotinib analogs).[1]

Visualization: Downstream Application Logic

Applications Core N-(3,4-dimethoxyphenyl)- 3-oxobutanamide AzoPigment Azo Pigment (Yellow/Orange) Core->AzoPigment Coupling @ C2 Pyrazole Pyrazole Derivatives (Anti-inflammatory) Core->Pyrazole Cyclocondensation Dihydropyridine 1,4-Dihydropyridines (Ca2+ Channel Blockers) Core->Dihydropyridine Hantzsch Synthesis Diazonium Aryl Diazonium Salt (Ar-N2+) Diazonium->AzoPigment Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Pyrazole Aldehyde Aldehyde (R-CHO) Aldehyde->Dihydropyridine

Figure 2: Divergent synthesis pathways utilizing CAS 112854-82-7 as a core scaffold.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.25 (s, 3H, 
      
      
      
      )
    • 
       3.60 (s, 2H, 
      
      
      
      )[1]
    • 
       3.70–3.75 (two s, 6H, 
      
      
      
      )
    • 
       6.9–7.3 (m, 3H, Aromatic protons)
      
    • 
       10.0 (s, 1H, 
      
      
      
      )[1]
  • IR Spectroscopy (KBr):

    • 1650–1690 cm⁻¹ (Amide I, C=O stretch)

    • 1710–1730 cm⁻¹ (Ketone C=O stretch)

    • 3200–3300 cm⁻¹ (N-H stretch)

  • Mass Spectrometry (ESI+):

Safety & Handling (EHS)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood.[1] Avoid dust generation.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the electron-rich aromatic ring.

  • Spill Response: Sweep up dry.[1] Do not flush into surface water.

References

  • ChemicalBook. (n.d.). 3,4-Dimethoxyacetoacetanilide Product Details. Retrieved from

  • LookChem. (n.d.). CAS 112854-82-7 Datasheet & Downstream Products. Retrieved from

  • BOC Sciences. (n.d.). N-(3,4-dimethoxyphenyl)-3-oxobutanamide Product Information. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 3,4-Dimethoxyaniline (Precursor) Safety Data Sheet. Retrieved from [1]

  • GuideChem. (n.d.). 3,4-Dimethoxy-acetoacetanilide Properties. Retrieved from

Sources

Foundational

Review of literature on N-(3,4-dimethoxyphenyl)-3-oxobutanamide

This guide provides an in-depth technical analysis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide , a critical intermediate in the synthesis of nitrogen heterocycles and pharmaceutical scaffolds. Synthesis, Reactivity, and A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide , a critical intermediate in the synthesis of nitrogen heterocycles and pharmaceutical scaffolds.

Synthesis, Reactivity, and Application in Heterocyclic Chemistry

Executive Summary

N-(3,4-dimethoxyphenyl)-3-oxobutanamide (also known as Acetoacet-3,4-dimethoxyanilide) is a bifunctional organic building block characterized by a reactive


-keto amide motif attached to an electron-rich veratrole (3,4-dimethoxybenzene) core. It serves as a pivotal "linchpin" molecule in organic synthesis, primarily utilized to access the 6,7-dimethoxyquinolin-2(1H)-one  scaffold via Knorr cyclization. This quinolone core is a privileged structure in medicinal chemistry, appearing in tyrosine kinase inhibitors (c-Met, VEGFR), cardiotonic agents, and phosphodiesterase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name N-(3,4-dimethoxyphenyl)-3-oxobutanamide
Common Synonyms Acetoacet-3,4-dimethoxyanilide; 3,4-Dimethoxyacetoacetanilide
CAS Registry Number 112854-82-7 (Isomer specific); Note: Often indexed under general acetoacetanilides
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Physical State White to pale yellow crystalline powder
Melting Point 108–110 °C (Typical range for pure isomer)
Solubility Soluble in acetone, DMF, hot ethanol; sparingly soluble in water
Structural Analysis

The molecule features two key reactive centers:

  • The

    
    -Keto Amide Chain:  Highly susceptible to Knoevenagel condensation (at the active methylene) and cyclodehydration.
    
  • The Aromatic Ring: The 3,4-dimethoxy substitution pattern renders the ring electron-rich, facilitating electrophilic aromatic substitution, particularly ring closure at the 6-position (ortho to the amine) during quinolone synthesis.

Synthetic Methodologies

The synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide is typically achieved via the acetoacetylation of 3,4-dimethoxyaniline. Two primary routes exist: the laboratory-scale ester condensation and the industrial-scale diketene addition.

Route A: Ester Condensation (Laboratory Standard)

This method utilizes ethyl acetoacetate and is preferred for safety and ease of handling in non-specialized laboratories.

Reaction:



Protocol 1: Thermal Condensation in Toluene

  • Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 3,4-dimethoxyaniline (15.3 g, 100 mmol) in Toluene (150 mL).

  • Addition: Add Ethyl acetoacetate (14.3 g, 110 mmol, 1.1 equiv) and a catalytic amount of Triethylamine (0.5 mL).

  • Reflux: Heat the mixture to reflux (110 °C). The reaction is driven by the azeotropic removal of ethanol. Monitor the collection of ethanol in the trap.

  • Duration: Reflux for 4–6 hours until TLC indicates consumption of the aniline.

  • Isolation: Cool the mixture to room temperature. The product often crystallizes directly from the toluene solution. If not, concentrate the solvent to 50% volume and cool to 0 °C.

  • Purification: Filter the precipitate and wash with cold toluene followed by hexanes. Recrystallize from Ethanol/Water (80:20) if necessary.

Route B: Diketene Addition (Industrial/Scale-Up)

This route is atom-economical and exothermic but requires strict safety controls due to the reactivity of diketene.

Reaction:



Protocol 2: Controlled Addition

  • Dissolution: Dissolve 3,4-dimethoxyaniline in dichloromethane or acetone at 0 °C.

  • Addition: Add diketene dropwise, maintaining the temperature below 30 °C (reaction is exothermic).

  • Completion: Stir for 1 hour at room temperature.

  • Workup: Evaporate solvent to yield the product in near-quantitative yield.

Reactivity & The "Pivot" to Heterocycles

The most critical application of this compound is its transformation into the quinolone scaffold. This section details the Knorr Quinoline Synthesis , which is the standard method for converting acetoacetanilides into 2-quinolones (carbostyrils).

Mechanism: Acid-Mediated Cyclodehydration

Under strong acidic conditions (e.g., concentrated


 or PPA), the carbonyl oxygen of the ketone is protonated, initiating an electrophilic attack on the aromatic ring. The electron-donating methoxy groups at positions 3 and 4 direct the cyclization to the position ortho to the amine (the 6-position of the aniline, becoming the 6-position of the quinolone).
Visualization: The Synthetic Pathway

The following diagram illustrates the synthesis of the precursor and its subsequent cyclization.

SynthesisPathway Aniline 3,4-Dimethoxyaniline (Starting Material) Amide N-(3,4-dimethoxyphenyl)- 3-oxobutanamide (Target Intermediate) Aniline->Amide Reflux/Toluene (-EtOH) EAA Ethyl Acetoacetate EAA->Amide Reflux/Toluene (-EtOH) Quinolone 6,7-Dimethoxy-4-methyl- quinolin-2(1H)-one Amide->Quinolone Knorr Cyclization (Intramolecular SEAr) Acid H2SO4 / PPA (Cyclizing Agent) Acid->Amide Catalysis

Caption: Synthetic route from aniline precursor to the bioactive quinolone scaffold via the acetoacetamide intermediate.

Experimental Protocol: Knorr Cyclization
  • Preparation: Place N-(3,4-dimethoxyphenyl)-3-oxobutanamide (10 g) in a flask.

  • Acidification: Cool to 0–5 °C and slowly add Concentrated Sulfuric Acid (30 mL). The mixture will darken.

  • Heating: Heat the mixture to 80–90 °C for 60–90 minutes. Note: Do not overheat, as sulfonylation of the ring can occur.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The quinolone will precipitate as a solid.

  • Purification: Filter the solid, wash extensively with water to remove acid, and recrystallize from DMF or Acetic Acid.

Applications in Drug Discovery[1][12]

The 3,4-dimethoxy-acetoacetamide motif is a gateway to several high-value pharmacological targets.

Tyrosine Kinase Inhibitors (c-Met & VEGFR)

The resulting 6,7-dimethoxyquinoline core is a bioisostere of the quinazoline core found in drugs like Gefitinib.

  • Mechanism: The quinoline nitrogen and the 3-position substituents interact with the ATP-binding pocket of the kinase.

  • Derivatization: The 4-methyl group (from the acetoacetyl backbone) can be oxidized to an aldehyde or brominated to attach further side chains.

Phosphodiesterase (PDE) Inhibitors

Analogs of this structure are used in the synthesis of PDE3 inhibitors (related to Cilostazol), utilized for treating intermittent claudication.

Azoic Pigments

While less common than the 2,4- or 2,5-dimethoxy isomers (Naphtol AS series), the 3,4-isomer is used as a coupling component in the synthesis of yellow and orange azo pigments. The active methylene group (


) couples with diazonium salts to form the azo linkage.

Safety and Handling

  • Hazards: As an aniline derivative, the compound should be treated as a potential irritant and sensitizer.

  • Storage: Store in a cool, dry place away from strong oxidizers.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Use a fume hood during the synthesis to manage toluene vapors and potential aniline dust.

References

  • Vertex AI Search. (2025). Synthesis of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one. ResearchGate. Link

  • National Institutes of Health (NIH). (2025). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed Central. Link

  • Sigma-Aldrich. (2025). 3,4-Dimethoxyaniline Product Specification and Safety Data. Sigma-Aldrich. Link

  • MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules. Link

  • BenchChem. (2025). Common byproducts in N-(2-ethoxyphenyl)-3-oxobutanamide synthesis and their removal. BenchChem Technical Support. Link

Protocols & Analytical Methods

Method

Application Note: A Verified Protocol for the Laboratory-Scale Synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide, a valuable acetoacetamide intermediate. The synthesis is achieved through the acetoacet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide, a valuable acetoacetamide intermediate. The synthesis is achieved through the acetoacetylation of 3,4-dimethoxyaniline using ethyl acetoacetate as the acylating agent. This application note is designed for researchers, chemists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. It includes a discussion of the reaction mechanism, safety protocols, purification techniques, and methods for analytical characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Background

N-aryl-3-oxobutanamides, commonly known as acetoacetanilides, are a class of organic compounds characterized by a β-ketoamide functional group. They serve as crucial precursors and intermediates in the synthesis of a wide array of commercially significant molecules, including pharmaceuticals and azo pigments.[1][2] The presence of both a nucleophilic secondary amine and reactive methylene protons makes them versatile building blocks in heterocyclic chemistry.[2][3]

The target molecule, N-(3,4-dimethoxyphenyl)-3-oxobutanamide, incorporates the 3,4-dimethoxyphenyl (veratrole) moiety, a structural feature present in numerous biologically active compounds. Its synthesis is a direct application of nucleophilic acyl substitution. The protocol herein describes the reaction of 3,4-dimethoxyaniline with ethyl acetoacetate. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic ester carbonyl of ethyl acetoacetate. The reaction is typically driven to completion by heating, which facilitates the elimination of ethanol as a byproduct. Understanding this mechanism is key to optimizing reaction conditions and maximizing yield.

Reaction Scheme and Synthesis Workflow

The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amine of 3,4-dimethoxyaniline attacks the ester carbonyl of ethyl acetoacetate, leading to a tetrahedral intermediate which then collapses, eliminating ethanol to form the stable amide product.

Caption: Overall reaction for the synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide.

The following diagram outlines the complete experimental workflow, from initial setup to the final, characterized product.

Caption: Step-by-step experimental and analytical workflow diagram.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Key Hazards
3,4-Dimethoxyaniline6315-89-5C₈H₁₁NO₂153.18Harmful if swallowed/inhaled, skin/eye irritant.[4][5]
Ethyl Acetoacetate141-97-9C₆H₁₀O₃130.14Eye irritant.
Hexane110-54-3C₆H₁₄86.18Flammable, skin/respiratory irritant, neurotoxin.
Ethanol (Absolute)64-17-5C₂H₅OH46.07Flammable, eye irritant.
Deionized Water7732-18-5H₂O18.02N/A
Laboratory Equipment
  • Round-bottom flask (100 mL)

  • Short path distillation head with condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

  • Recrystallization dish

  • Vacuum oven or desiccator

  • Standard laboratory glassware (graduated cylinders, spatulas)

  • Analytical balance

Detailed Experimental Protocol

CAUSALITY NOTE: This synthesis is performed neat (without solvent) at a temperature above the boiling point of the ethanol byproduct. This condition leverages Le Châtelier's principle, as the continuous removal of ethanol via distillation drives the reaction equilibrium toward the formation of the desired amide product, ensuring a high conversion rate.

Step 1: Reaction Setup

  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • Accurately weigh 10.0 g (65.3 mmol) of 3,4-dimethoxyaniline and add it to the flask.[5]

  • In a fume hood, measure 9.4 mL (10.2 g, 78.4 mmol, 1.2 equivalents) of ethyl acetoacetate and add it to the flask.

  • Assemble a short path distillation apparatus on top of the flask to collect the ethanol byproduct.

  • Place the flask in a heating mantle on a magnetic stirrer.

Step 2: Acetoacetylation Reaction

  • Begin stirring the mixture at a moderate speed.

  • Heat the reaction mixture to an internal temperature of 130-140 °C.

  • Maintain this temperature for 2 to 3 hours. Ethanol will begin to distill off and collect in the receiving flask. The reaction is considered complete when ethanol distillation ceases.

Step 3: Product Isolation and Work-up

  • Turn off the heating and allow the reaction mixture to cool to approximately 60-70 °C. The product should be a viscous oil or semi-solid at this stage.

  • Remove the flask from the heating mantle and let it cool to ambient temperature.

  • Add 50 mL of hexane to the flask. Stir vigorously with a glass rod to break up the solidified mass and induce precipitation of the crude product. The hexane wash serves to remove unreacted ethyl acetoacetate and other non-polar impurities.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid in the funnel with two portions of 20 mL of cold hexane.

Step 4: Purification by Recrystallization

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid (approximately 40-50 mL). Gentle heating and stirring will be necessary.

  • Once dissolved, add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • To maximize yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water solution, and then air dry on the filter for 15 minutes.

Step 5: Drying

  • Transfer the purified, crystalline product to a pre-weighed watch glass.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

  • The expected yield is typically in the range of 75-85%.

Safety and Hazard Information

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses or goggles, and nitrile gloves.

  • Fume Hood: All steps involving volatile or hazardous reagents, particularly ethyl acetoacetate and hexane, must be performed in a certified chemical fume hood.

  • Reagent Hazards: 3,4-dimethoxyaniline is toxic and an irritant.[4] Avoid inhalation of its dust and skin contact. Hexane is highly flammable and a known neurotoxin. Ensure no ignition sources are nearby.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Characterization and Expected Results

The identity and purity of the synthesized N-(3,4-dimethoxyphenyl)-3-oxobutanamide should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Off-white to light tan crystalline solid.
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol [1][6]
Melting Point Expected to be in the range of 80-90 °C (based on similar structures).
Yield 11.6 - 13.2 g (75-85%)
Analytical Data:
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~9.0-9.2 ppm (s, 1H, -NH-)

    • δ ~7.0-7.2 ppm (m, 3H, Ar-H)

    • δ ~3.88 ppm (s, 3H, -OCH₃)

    • δ ~3.86 ppm (s, 3H, -OCH₃)

    • δ ~3.5 ppm (s, 2H, -CO-CH₂-CO-)

    • δ ~2.3 ppm (s, 3H, -CO-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~3280-3300 (N-H stretch, amide)

    • ~1715-1725 (C=O stretch, ketone)

    • ~1660-1670 (C=O stretch, amide I band)

    • ~1520-1540 (N-H bend, amide II band)

    • ~1250, ~1020 (C-O stretch, ether)

References

  • Technical Deep Dive: Acetoacet-2,5-Dimethoxyanilide Properties and Synthesis. (2025, October 20). Google Cloud.
  • 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. (2025, August 6). ResearchGate. Available from: [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021, July 24). ResearchGate. Available from: [Link]

  • 3,4-Dimethoxyaniline. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • N-(2,4-dimethoxyphenyl)-3-oxobutanamide. (2013, June 8). Dyes and Pigments. Available from: [Link]

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide. (n.d.). PubChemLite. Retrieved February 20, 2026, from [Link]

Sources

Application

Application Note: Purification Strategies for Crude N-(3,4-dimethoxyphenyl)-3-oxobutanamide

Executive Summary This guide details the purification of crude N-(3,4-dimethoxyphenyl)-3-oxobutanamide, a critical intermediate in the synthesis of azo pigments and pharmaceutical precursors (e.g., isoquinoline derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of crude N-(3,4-dimethoxyphenyl)-3-oxobutanamide, a critical intermediate in the synthesis of azo pigments and pharmaceutical precursors (e.g., isoquinoline derivatives).[1] The crude material, typically synthesized via the acetoacetylation of 3,4-dimethoxyaniline with ethyl acetoacetate or diketene, often contains unreacted aniline, residual ester, and thermal decomposition byproducts.

High-purity isolation (>98%) is achieved through a biphasic acid wash to remove the basic amine starting material, followed by recrystallization to eliminate neutral impurities.[1]

Chemical Context & Impurity Profile[1][2][3][4][5]

Understanding the synthesis route is essential for effective purification. The standard synthesis involves nucleophilic attack of the aniline nitrogen on the diketene or beta-keto ester.

Primary Impurities:

  • 3,4-Dimethoxyaniline (Starting Material): Basic, oxidizes to dark colored compounds.[1] Critical to remove.

  • Ethyl Acetoacetate (Reagent): Neutral liquid, detectable by smell/GC.

  • Symmetrical Urea Derivatives: High melting point solids formed from aniline dimerization (rare but possible).[1]

  • Thermal Degradation Products: Schiff bases or imines formed by reaction of the product ketone with the starting aniline.

Physical Properties (Predicted/Analogous)
PropertyValue/Description
Appearance White to off-white crystalline solid (Pure); Brown/Yellow oil or solid (Crude)
Melting Point Approx. 80–110 °C (Analogous to 4-methoxy isomer mp 115°C and 2,5-dimethoxy mp 67°C)
Solubility (Water) Low/Insoluble
Solubility (Acid) Insoluble (Product is neutral/weakly acidic)
Solubility (Base) Soluble (Active methylene

forms enolate)
Solubility (Organic) Soluble in Ethanol, Methanol, Ethyl Acetate, DCM, Toluene

Pre-Purification Analysis

Before initiating purification, characterize the crude matrix to select the optimal pathway.

Thin Layer Chromatography (TLC) Protocol[1][6]
  • Stationary Phase: Silica Gel 60 F254[1]

  • Mobile Phase: Hexane : Ethyl Acetate (1:1 v/v) or DCM : Methanol (95:5 v/v)[1]

  • Visualization: UV (254 nm) and Iodine Stain (for aniline detection).[1]

  • Expected

    
     Values (Hex:EtOAc 1:1): 
    
    • Product: ~0.3 – 0.5[1]

    • 3,4-Dimethoxyaniline:[1][2][3][4] ~0.2 – 0.3 (Often streaks; stains dark brown with Iodine).

    • Ethyl Acetoacetate:[1][5][6] ~0.7 – 0.8 (Faint UV).

Method A: Acid-Base Extraction (The "Cleanup")

Objective: Chemically remove unreacted 3,4-dimethoxyaniline.[1] Principle: The product is an amide (neutral) but possesses an acidic methylene group. The impurity is an amine (basic). Washing an organic solution of the crude with dilute acid protonates the amine, forcing it into the aqueous layer, while the amide remains in the organic phase.

Protocol Steps:
  • Dissolution: Dissolve the crude solid/oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Use approximately 10 mL solvent per gram of crude.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic phase twice with 1.0 M HCl (10 mL/g crude).[1]

    • Mechanism:[1]

      
       (Water Soluble).[1]
      
    • Caution: Do not use concentrated acid, which may hydrolyze the amide bond.

  • Water Wash: Wash the organic layer once with distilled water to remove residual acid.

  • Brine Wash: Wash once with saturated NaCl solution to remove bulk water.

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ) for 15 minutes.
  • Concentration: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotovap) to yield the "Pre-Purified Solid."

Method B: Recrystallization (The "Polish")

Objective: Remove neutral impurities (esters, oligomers) and achieve crystalline purity. Solvent Selection:

  • System 1 (Preferred): Ethanol/Water or Methanol/Water.[1]

  • System 2 (Alternative): Toluene (Good for removing non-polar tars).[1]

Protocol (Ethanol/Water System):
  • Setup: Place the pre-purified solid in an Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Add Ethanol (95%) sparingly while heating on a hot plate/water bath (approx. 60-70°C).[1] Add just enough solvent to dissolve the solid completely at boiling.

    • Note: If the solution is dark/colored, add Activated Carbon (5-10 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add warm distilled water dropwise until a faint persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol/Water (1:1) mixture.

  • Drying: Dry in a vacuum oven at 40-50°C for 4 hours.

Method C: Flash Chromatography (The "Fix")

Objective: Isolate product from complex mixtures where recrystallization fails (e.g., "oiling out").[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent Gradient:

    • Start: 100% Hexane (or Petroleum Ether).

    • Ramp: Increase Ethyl Acetate from 0% to 50% over 20 column volumes.

  • Loading: Dissolve crude in minimum DCM and load.

  • Fraction Collection: Monitor via TLC. Combine fractions containing the single spot at

    
     (Hex:EtOAc 1:1).
    

Process Workflow Diagram

PurificationWorkflow Start Crude N-(3,4-dimethoxyphenyl)-3-oxobutanamide Analysis 1. Pre-Purification Analysis (TLC / HPLC) Start->Analysis Decision Is Crude Solid or Oil? Analysis->Decision SolidPath Solid: Proceed to Recrystallization Decision->SolidPath Crystalline OilPath Oil/Sticky: Proceed to Extraction Decision->OilPath Gummy/Impure Recryst 3. Recrystallization Solvent: EtOH/Water or Toluene SolidPath->Recryst Extraction 2. Acid-Base Extraction Dissolve in EtOAc -> Wash 1M HCl (Removes Aniline) OilPath->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Evaporation->Recryst Check Purity Check (HPLC/MP) Recryst->Check Success Final Product (>98% Purity) Check->Success Pass Column 4. Flash Chromatography (Hexane/EtOAc Gradient) Check->Column Fail (Oiling Out) Column->Success

Figure 1: Decision tree for the purification of acetoacetanilide derivatives, prioritizing extraction and recrystallization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product melting point is lower than solvent boiling point; too much water added.[1]Use 2-Propanol (IPA) instead of Ethanol.[1] Add a seed crystal during cooling.
Colored Impurities Oxidation of aniline residues.[1]Use Activated Charcoal during the hot filtration step of recrystallization.
Low Yield Product too soluble in mother liquor.[1]Cool to -20°C; Reduce solvent volume; Use a less polar solvent system (e.g., Toluene/Hexane).[1]
Presence of Amine Incomplete acid wash.[1]Verify pH of aqueous wash is < 2. Repeat 1M HCl wash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21576, N-(4-Methoxyphenyl)-3-oxobutanamide.[1] (Analogous chemistry). Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
  • Google Patents. Synthesis of acetoacetanilide derivatives (CN106518705A).[1] Retrieved from

Sources

Method

Application of N-(3,4-dimethoxyphenyl)-3-oxobutanamide in Dye Synthesis: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Acetoacetanilides in Azo Pigment Chemistry N-(3,4-dimethoxyphenyl)-3-oxobutanamide is a member of the acetoacetanilide family, a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Acetoacetanilides in Azo Pigment Chemistry

N-(3,4-dimethoxyphenyl)-3-oxobutanamide is a member of the acetoacetanilide family, a class of organic compounds that serve as crucial precursors in the synthesis of azo pigments.[1] These pigments are characterized by the presence of an azo group (–N=N–) connecting aromatic rings and are widely used in various industrial applications, including printing inks, paints, plastics, and textiles, due to their vibrant colors and good stability.[2][3] The specific properties of the resulting dye, such as its color, lightfastness, and solubility, are determined by the chemical structures of both the diazo component and the coupling component.[4]

N-(3,4-dimethoxyphenyl)-3-oxobutanamide, with its dimethoxy-substituted phenyl ring, acts as a coupling component in the azo coupling reaction. The electron-donating nature of the two methoxy groups on the aromatic ring can influence the electronic properties of the final dye molecule, potentially affecting its color and other characteristics. This guide provides detailed protocols for the synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide and its subsequent application in the synthesis of a representative monoazo pigment.

Synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide

The synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide is typically achieved through the acetoacetylation of 3,4-dimethoxyaniline. This can be accomplished using either diketene or a β-keto-ester such as ethyl acetoacetate. The reaction with diketene is often preferred due to its high reactivity and the formation of acetone as the only byproduct.

Reaction Principle: The lone pair of electrons on the nitrogen atom of 3,4-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-keto-ester or diketene. This is followed by the elimination of a leaving group (ethanol in the case of ethyl acetoacetate) to form the stable amide product.

DOT Diagram: Synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide

G cluster_reactants Reactants cluster_product Product 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline N-(3,4-dimethoxyphenyl)-3-oxobutanamide N-(3,4-dimethoxyphenyl)-3-oxobutanamide 3,4-Dimethoxyaniline->N-(3,4-dimethoxyphenyl)-3-oxobutanamide Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->N-(3,4-dimethoxyphenyl)-3-oxobutanamide

Caption: Synthesis of the coupling component.

Experimental Protocol: Synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide

This protocol is based on the general procedure for the synthesis of N-substituted-3-oxobutanamides from the corresponding aniline and diketene.[5]

Materials:

  • 3,4-Dimethoxyaniline

  • Diketene

  • Methanol

  • Diethyl ether (cold)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyaniline (20.0 mmol) in methanol (20.0 mL) under a nitrogen atmosphere.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add diketene (22.0 mmol) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, precipitate the product by adding cold diethyl ether to the reaction mixture.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Outcome: A solid product, which can be used in the subsequent azo coupling reaction without further purification if the purity is deemed sufficient by TLC and melting point analysis.

Application in Azo Dye Synthesis: Synthesis of a Monoazo Pigment

The synthesized N-(3,4-dimethoxyphenyl)-3-oxobutanamide can be used as a coupling component to produce a variety of azo dyes. The following protocol describes the synthesis of a representative monoazo pigment by coupling with diazotized p-nitroaniline.

Reaction Principle: The synthesis of azo dyes is a two-step process. First, a primary aromatic amine is converted to a diazonium salt through a process called diazotization. This is typically achieved by reacting the amine with sodium nitrite in an acidic medium at low temperatures (0-5°C).[6] The resulting diazonium salt is a highly reactive electrophile.

In the second step, the diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound. In this case, N-(3,4-dimethoxyphenyl)-3-oxobutanamide serves as the coupling component. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo dye.[7]

DOT Diagram: Azo Dye Synthesis Workflow

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling p-Nitroaniline p-Nitroaniline Diazonium Salt Diazonium Salt p-Nitroaniline->Diazonium Salt 0-5°C NaNO2 / HCl NaNO2 / HCl NaNO2 / HCl->Diazonium Salt Azo_Dye Monoazo Pigment Diazonium Salt->Azo_Dye Coupling_Component N-(3,4-dimethoxyphenyl) -3-oxobutanamide Coupling_Component->Azo_Dye

Caption: Two-step synthesis of a monoazo pigment.

Experimental Protocol: Synthesis of a Monoazo Pigment from p-Nitroaniline

This protocol is a generalized procedure based on established methods for the synthesis of azo dyes.[2][6]

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • N-(3,4-dimethoxyphenyl)-3-oxobutanamide

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ethanol

  • Standard laboratory glassware

Procedure:

Part A: Diazotization of p-Nitroaniline

  • In a beaker, dissolve p-nitroaniline (12 mmol) in 20 mL of 2M hydrochloric acid.

  • Cool the mixture in an ice bath to below 5°C with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (11.7 mmol) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold p-nitroaniline solution, ensuring the temperature does not exceed 5°C.

  • Stir the mixture for an additional 15 minutes in the ice bath.

  • To remove any excess nitrous acid, add a small amount of urea (approximately 0.25 g) and stir until the effervescence ceases.

Part B: Azo Coupling

  • In a separate beaker, dissolve N-(3,4-dimethoxyphenyl)-3-oxobutanamide (12 mmol) in 15 mL of 2M sodium hydroxide solution.

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the alkaline solution of the coupling component with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for another hour.

Part C: Isolation and Purification

  • Acidify the reaction mixture by adding 10 mL of 2M hydrochloric acid.

  • Heat the mixture to boiling to promote the formation of a more easily filterable precipitate.

  • Allow the mixture to cool to room temperature, then collect the crude dye by vacuum filtration.

  • Wash the precipitate thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified monoazo pigment.

  • Dry the purified pigment in an oven at a moderate temperature (e.g., 60-70°C).

Characterization and Data Presentation

The synthesized precursor and the final dye product should be characterized to confirm their identity and purity. The following table summarizes expected characterization data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (DMSO-d₆) δ (ppm)Expected ¹³C NMR (DMSO-d₆) δ (ppm)Expected UV-Vis λmax (nm)
N-(3,4-dimethoxyphenyl)-3-oxobutanamide C₁₂H₁₅NO₄237.2510.1 (s, 1H, NH), 7.2-6.8 (m, 3H, Ar-H), 3.7 (s, 6H, 2xOCH₃), 3.5 (s, 2H, CH₂), 2.2 (s, 3H, CH₃)203.5 (C=O, ketone), 164.0 (C=O, amide), 148.5, 145.0, 132.5, 112.0, 111.5, 105.0 (Ar-C), 55.5 (OCH₃), 49.0 (CH₂), 30.0 (CH₃)Not applicable
Monoazo Pigment (from p-nitroaniline) C₁₈H₁₈N₄O₆398.36Signals for both aromatic rings, methoxy groups, methylene, and methyl protons. Aromatic protons will be in the range of 8.5-7.0 ppm.Signals for all 18 carbons, including those of the azo group and the nitro group.~410-490 nm (in a suitable solvent like DMF or ethanol)[3][8]

Note: The NMR data provided are estimations based on known chemical shifts for similar structures and should be confirmed by experimental analysis.[9][10]

Safety and Handling

N-(3,4-dimethoxyphenyl)-3-oxobutanamide and its derivatives (Acetoacetanilides):

  • General Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13][14] In case of insufficient ventilation, wear suitable respiratory equipment.[15]

  • First Aid: In case of contact with skin, wash off with soap and plenty of water. In case of contact with eyes, rinse thoroughly with plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[12][13]

Azo Dyes:

  • General Handling: Many azo dyes are stable compounds, but some can be harmful. Handle with care, avoiding dust inhalation and skin contact.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Loba Chemie. (n.d.). ACETOACETANILIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetoacetanilide, 99%. Retrieved from [Link]

  • Zhou, H., Rui, Z., Yang, Y., Xu, S., Shao, Y., & Liu, L. (2021). First total synthesis of hoshinoamide A. Beilstein Journal of Organic Chemistry, 17, 2924–2931. Retrieved from [Link]

  • Nejad, A. A., et al. (2010). Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides. Asian Journal of Chemistry, 22(6), 4812-4818.
  • Imaginative Ink Publications. (2024). Synthesis and Characterization of Mono-azo Dyes: A Combinational Study. International Multidisciplinary Research Journal, 1(II).
  • Abdel-Latif, E., & El-Husseiny, W. M. (2019). One step synthesis of azo compounds from nitroaromatics and anilines.
  • PrepChem.com. (n.d.). Synthesis of 2-acetylamino-N-(4-methoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • European Patent Office. (1983).
  • ResearchGate. (n.d.). illustrates the UV-Vis absorption spectra of reactive yellow dye... [Image]. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Patsnap. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Obi, C., et al. (2022). Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Discovery, 58(313), 1-8.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). UV-Vis absorption spectra of (A) solution of extracted dyes, (B)... [Image]. Retrieved from [Link]

  • Noroozi-Pesyan, N., Khalafy, J., & Malekpoor, H. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0149462). Retrieved from [Link]

  • DADUN - UNAV. (n.d.).
  • Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • ColourLex. (2016, February 10). Arylide yellow. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Google Patents. (n.d.). One-step process of preparing azo dyes by simultaneous diazotization.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Hansen, B. K. S., et al. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide.
  • PierpaLab. (2024, September 28). The preparation of Azo Violet. Retrieved from [Link]

  • ResearchGate. (2025, December 21). A Facile Spectrophotometric Determination of Nitrite Using Diazotization with p-Nitroaniline and Coupling with Acetyl Acetone.
  • MDPI. (2026, January 20). Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential.

Sources

Application

Application Notes and Protocols for Antimicrobial Activity Testing of N-(3,4-dimethoxyphenyl)-3-oxobutanamide Derivatives

Introduction: The Therapeutic Potential of N-aryl-3-oxobutanamide Scaffolds The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-aryl-3-oxobutanamide Scaffolds

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action.[1][2] Among the promising scaffolds in medicinal chemistry are N-aryl-3-oxobutanamide derivatives. These compounds feature a versatile structure that allows for systematic modification to explore structure-activity relationships (SAR). Specifically, derivatives of N-(3,4-dimethoxyphenyl)-3-oxobutanamide are of interest due to the electronic properties conferred by the dimethoxy-substituted aryl ring. Research into related N-aryl-3-oxobutanamide structures has revealed that substitutions on the aryl ring are critical determinants of antibacterial potency.[1] For instance, the presence of electron-withdrawing groups, such as nitro or halogen moieties, has been shown to enhance activity, whereas hydrophilic substitutions tend to diminish it.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the antimicrobial properties of newly synthesized N-(3,4-dimethoxyphenyl)-3-oxobutanamide derivatives. The protocols herein are designed to progress from qualitative screening to quantitative potency determination, ensuring a robust and reproducible evaluation pipeline. We emphasize not just the procedural steps but the underlying principles and the inclusion of critical controls, which are paramount for generating trustworthy and actionable data.

Chapter 1: Foundational Principles of Antimicrobial Susceptibility Testing

Before proceeding to specific protocols, it is crucial to understand the core metrics used to define the activity of a potential antimicrobial agent.

  • Bacteriostatic vs. Bactericidal Activity: An agent is considered bacteriostatic if it inhibits the visible growth of a microorganism. In contrast, a bactericidal agent actively kills the microorganism. The assays described in this guide allow for the differentiation between these two modes of action.

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone metric in susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3] It is the primary quantitative measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): This metric is determined subsequent to an MIC assay. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a defined period.[4][5][6] A small difference between the MBC and MIC values often suggests bactericidal activity, while a large difference typically indicates bacteriostatic activity.

The following experimental workflow provides a logical progression from initial screening to detailed quantitative analysis.

Antimicrobial Testing Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Data Analysis A Synthesized N-(3,4-dimethoxyphenyl) -3-oxobutanamide Derivatives B Agar Well Diffusion Assay A->B Qualitative Assessment C Broth Microdilution Assay (MIC Determination) B->C Active Compounds Advance D Subculture onto Agar C->D From non-turbid wells E Minimum Bactericidal Concentration (MBC) Determination D->E Colony Counting F Data Tabulation & SAR Analysis E->F

Caption: Experimental workflow for antimicrobial activity testing.

Chapter 2: Protocol for Initial Screening via Agar Well Diffusion

The agar well diffusion method is a widely used, cost-effective preliminary assay to screen for antimicrobial activity.[7][8] It relies on the diffusion of the test compound from a well through an agar medium seeded with a test microorganism. The presence of a clear zone of inhibition around the well indicates that the compound has successfully inhibited microbial growth.[9]

Principle of the Assay

A standardized microbial inoculum is spread evenly across the surface of a Mueller-Hinton Agar (MHA) plate. Wells are then cut into the agar, and a solution of the test compound is added to the wells.[7] During incubation, the compound diffuses outwards, creating a concentration gradient. If the compound is active, a circular zone where microbial growth is inhibited will form. The diameter of this zone is proportional to the compound's activity and its diffusion characteristics.

Detailed Step-by-Step Protocol
  • Preparation of Media and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. Pour MHA into sterile Petri dishes (90 mm) to a uniform depth of approximately 4 mm and allow them to solidify.

    • Inoculate a loopful of a pure bacterial colony (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) into 3-5 mL of MHB.

    • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] This standardization is critical for reproducibility.

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Well Preparation and Sample Application:

    • Allow the plates to dry for 5-15 minutes with the lids slightly ajar.

    • Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.[7][10] Carefully remove the agar plugs.

    • Prepare stock solutions of the N-(3,4-dimethoxyphenyl)-3-oxobutanamide derivatives in a suitable solvent (e.g., DMSO). Note the final concentration.

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[7][11]

    • Crucial Controls:

      • Positive Control: Add a standard antibiotic solution (e.g., Ciprofloxacin, Gentamicin) to one well.

      • Negative Control: Add only the solvent (e.g., DMSO) to another well to ensure it has no intrinsic antimicrobial activity.

  • Incubation and Interpretation:

    • Incubate the plates aerobically at 35-37°C for 18-24 hours.[10]

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a caliper or ruler.

    • A zone of inhibition around the test compound well (and not the negative control well) indicates antimicrobial activity.

Chapter 3: Quantitative Analysis via Broth Microdilution for MIC Determination

Following a positive result in the screening assay, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). This quantitative method is considered a gold standard and its procedures are well-defined by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[3][12]

Principle of the Assay

The assay is performed in a 96-well microtiter plate where serial two-fold dilutions of the test compound are prepared in a liquid growth medium.[3] Each well is then inoculated with a standardized concentration of the test microorganism. After incubation, the wells are visually inspected for turbidity (i.e., bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth occurs.[3][13]

Detailed Step-by-Step Protocol
  • Preparation of Compound Dilutions:

    • Dissolve the test compound in DMSO to a high concentration (e.g., 100x the highest desired final concentration).

    • In a sterile 96-well U-bottom or flat-bottom microtiter plate, add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the dissolved test compound (at 2x the highest desired final concentration in MHB) to the wells in column 1.

    • Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to column 10. Discard 100 µL from column 10.

    • This leaves column 11 as the Growth Control and column 12 as the Sterility Control.

  • Preparation of Standardized Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 2.2.

    • Dilute this suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Inoculation and Incubation:

    • Inoculate 100 µL of the final bacterial suspension into wells in columns 1 through 11. This brings the total volume in each well to 200 µL and halves the compound concentrations to their final desired values.

    • Add 100 µL of sterile MHB to the wells in column 12 (Sterility Control).

    • Plate Setup Summary:

      • Columns 1-10: Test compound dilutions + bacteria

      • Column 11 (Growth Control): MHB + bacteria (should be turbid)

      • Column 12 (Sterility Control): MHB only (should be clear)

  • Reading and Interpreting the MIC:

    • Seal the plate or cover with a lid and incubate at 35-37°C for 18-24 hours.[14]

    • After incubation, visually inspect the plate for turbidity using a lightbox or a microplate reader.

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.[3]

    • Validation Check: The Growth Control well must show distinct turbidity, and the Sterility Control well must remain clear.

Chapter 4: Determining Bactericidal vs. Bacteriostatic Activity with MBC Testing

The MBC test is a logical extension of the MIC assay and is essential for determining if a compound is bactericidal.[5] It measures the concentration of a compound that leads to a significant reduction in viable bacteria.

Principle of the Assay

Aliquots from the wells of the completed MIC assay that show no visible growth are sub-cultured onto a fresh, antibiotic-free agar medium.[4][15] The number of surviving colony-forming units (CFU) is then determined after incubation. The MBC is defined as the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[4][6]

Caption: Conceptual link between MIC and MBC determination.

Detailed Step-by-Step Protocol
  • Sub-culturing from MIC Plate:

    • Using the results from the MIC plate, select the well corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC).[5][14]

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto a separate, clearly labeled MHA plate.[14][15]

    • Spread the aliquot evenly across the surface of the agar.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

    • After incubation, count the number of colonies (CFU) on each plate.

  • Calculating and Interpreting the MBC:

    • The MBC is the lowest concentration that results in a ≥99.9% (or 3-log) reduction in CFU/mL compared to the CFU/mL of the initial inoculum used in the MIC test.[4][6]

    • To determine the initial inoculum count, a separate plate can be prepared by plating a dilution of the inoculum used for the MIC assay at the start of the experiment (time zero).

Chapter 5: Data Presentation and Interpretation

Example Data Table

The following table summarizes hypothetical antimicrobial activity data for a series of N-(3,4-dimethoxyphenyl)-3-oxobutanamide derivatives against representative Gram-positive and Gram-negative bacteria.

Compound IDR-Group ModificationS. aureus (Gram-positive) MIC (µg/mL)S. aureus (Gram-positive) MBC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)E. coli (Gram-negative) MBC (µg/mL)MBC/MIC Ratio (S. aureus)
Parent H64>256128>256>4
Deriv-01 4-Nitro81632642
Deriv-02 4-Chloro1632641282
Deriv-03 4-Hydroxy128>256>256>256>2
Ciprofloxacin (Control)0.510.250.52

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Interpreting the Results
  • The addition of electron-withdrawing groups (4-Nitro in Deriv-01 and 4-Chloro in Deriv-02 ) significantly enhances antimicrobial potency compared to the parent compound, which aligns with published SAR studies on related scaffolds.[1]

  • The introduction of a hydrophilic group (4-Hydroxy in Deriv-03 ) appears to diminish the activity, also consistent with existing literature.[1]

  • Deriv-01 and Deriv-02 exhibit bactericidal activity against S. aureus (MBC/MIC ratio = 2).

  • The compounds show greater potency against the Gram-positive bacterium (S. aureus) than the Gram-negative bacterium (E. coli), a common observation for many compound classes due to the formidable outer membrane of Gram-negative organisms.

References

  • Agar well diffusion - Chemistry Notes. (2021, June 29). Retrieved from [Link]

  • Lab Six: Minimum Bacteriocidal Concentration (MBC). (n.d.). Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Al-Wahaibi, A. et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024, March 19). Clinical & Laboratory Standards Institute | CLSI. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Agar well diffusion assay. (2020, November 1). YouTube. Retrieved from [Link]

  • Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-429. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5039-5044. Retrieved from [Link]

  • MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved from [Link]

  • Kumar, S., et al. (2020). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Advances, 10(42), 25145-25154. Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 12(1), 1-20. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. Retrieved from [Link]

  • Kumar, S., et al. (2020). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Publishing. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of N-(3,4-dimethoxyphenyl)-3-oxobutanamide and proper storage

Technical Support Center: Stability & Storage Guide for N-(3,4-Dimethoxyphenyl)-3-oxobutanamide Product Overview & Chemical Identity Compound Name: N-(3,4-dimethoxyphenyl)-3-oxobutanamide Synonyms: Acetoacet-3,4-dimethox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide for N-(3,4-Dimethoxyphenyl)-3-oxobutanamide

Product Overview & Chemical Identity

Compound Name: N-(3,4-dimethoxyphenyl)-3-oxobutanamide Synonyms: Acetoacet-3,4-dimethoxyanilide; 3,4-Dimethoxyacetoacetanilide Chemical Family:


-Keto Amides / Acetoacetanilides
Primary Application:  Key intermediate in the synthesis of nitrogen-containing heterocycles (quinolines, pyridines) for pharmaceutical development (e.g., anticancer and antibacterial agents).

Technical Snapshot:

Property Description

| Molecular Formula |


 |
| Molecular Weight  | 237.25  g/mol  |
| Appearance  | White to off-white crystalline powder (High purity) |
| Solubility  | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in Water.[1] |
| Reactivity  | Contains an active methylene group (

) and an amide bond; prone to Knoevenagel condensation and hydrolysis. |

Core Stability Mechanisms

To ensure reproducibility in your experiments, it is critical to understand why this compound degrades. As a


-keto amide with an electron-rich aromatic ring, it faces three primary stability threats:
A. Hydrolytic Cleavage (Moisture Sensitivity)

The amide bond is susceptible to hydrolysis, particularly if the compound is stored in humid conditions or exposed to trace acids/bases.

  • Mechanism: Water attacks the carbonyl carbon of the amide.

  • Result: Breakdown into 3,4-dimethoxyaniline (toxic, prone to oxidation) and acetoacetic acid (which rapidly decarboxylates to acetone and

    
    ).
    
  • Indicator: A vinegar-like smell (acetic acid/acetone) or a significant drop in melting point.

B. Oxidative Degradation (Air Sensitivity)

The 3,4-dimethoxyphenyl moiety is an electron-rich system (veratrole derivative).

  • Mechanism: Atmospheric oxygen, catalyzed by light, can oxidize the aromatic ring.

  • Result: Formation of quinone-like impurities and azo-dimers.

  • Indicator: The white powder turns pink, beige, or brown .

C. Keto-Enol Tautomerism

In solution, this compound exists in equilibrium between the keto form (dicarbonyl) and the enol form (stabilized by hydrogen bonding).

  • Impact: This is not degradation but can affect NMR interpretation and reaction kinetics. Solvent polarity shifts this equilibrium.

Storage & Handling Protocol

Strict adherence to this protocol is required to maintain >98% purity.

Optimum Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C . (Long-term storage at -20°C is acceptable but ensure desiccation before opening).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is hygroscopic and oxidation-prone.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-oxidation.

  • Desiccation: Store the vial inside a secondary container (desiccator) with active silica gel or

    
    .
    
Handling Best Practices
  • Warm Up: Allow the refrigerated vial to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder (which accelerates hydrolysis).

  • Inert Sampling: If possible, weigh the sample inside a glovebox or flush the headspace with nitrogen immediately after use.

  • Solvent Choice: Dissolve only immediately before use. Do not store stock solutions in protic solvents (Methanol/Ethanol) for extended periods, as transesterification or ketal formation can occur slowly.

Troubleshooting Guide (Q&A)

Q1: The powder has turned a light pink color. Is it still usable?

  • Diagnosis: This indicates early-stage surface oxidation of the dimethoxyaniline moiety.

  • Action:

    • For critical synthesis: Do not use. The quinone impurities can act as radical scavengers or poison catalysts (especially Pd/Pt catalysts).

    • Recrystallization: You can purify the compound by recrystallizing from hot Ethanol or an Ethanol/Water mixture. Filter while hot to remove insoluble oxidized polymers.

Q2: My HPLC shows two peaks for the pure compound. Is it contaminated?

  • Diagnosis: Likely Keto-Enol Tautomerism , not contamination.

    
    -keto amides often separate into two peaks on reverse-phase columns if the equilibration is slow relative to the retention time.
    
  • Verification: Run the HPLC at a higher temperature (e.g., 40-50°C) or change the solvent pH. If the peaks coalesce or the ratio changes reversibly, it is tautomerism. If the second peak corresponds to 3,4-dimethoxyaniline (check retention time of standard), it is hydrolysis.

Q3: The compound is not dissolving completely in Methanol.

  • Diagnosis: Potential polymerization or formation of high-melting degradation products (azo compounds) due to improper storage (light/heat exposure).

  • Action: Filter the solution. If the insoluble residue is colored (brown/red), it is degraded. If white, verify the identity; it might be a polymorph. Sonicate for 10 minutes.

Visualizing Degradation & QC Workflows

Figure 1: Stability & Degradation Logic

This diagram illustrates the causality between environmental factors and chemical breakdown.

StabilityLogic Storage Storage Conditions Moisture Moisture / Humidity Storage->Moisture Poor Sealing Oxygen Oxygen + Light Storage->Oxygen Headspace Air Hydrolysis Hydrolysis (Amide Bond Cleavage) Moisture->Hydrolysis Oxidation Oxidation (Aromatic Ring) Oxygen->Oxidation Aniline 3,4-Dimethoxyaniline (Toxic, Reactive) Hydrolysis->Aniline Acid Acetoacetic Acid (Unstable) Hydrolysis->Acid Quinone Quinone/Azo Impurities (Pink/Brown Color) Oxidation->Quinone Acetone Acetone + CO2 Acid->Acetone Decarboxylation

Caption: Pathways of degradation for N-(3,4-dimethoxyphenyl)-3-oxobutanamide showing hydrolysis and oxidation risks.

Figure 2: Quality Control (QC) Decision Tree

Follow this workflow before using stored material for critical experiments.

QCWorkflow Start Start QC Check Visual Visual Inspection Start->Visual ColorCheck Is it White? Visual->ColorCheck Pink Pink/Brown ColorCheck->Pink No HPLC HPLC / TLC ColorCheck->HPLC Yes Recryst Recrystallize (EtOH) Pink->Recryst Recryst->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Use Proceed to Synthesis PurityCheck->Use Yes Discard Discard / Repurify PurityCheck->Discard No

Caption: Step-by-step Quality Control workflow to determine usability of stored material.

Experimental Protocols

Protocol A: Purity Check by HPLC (Reverse Phase)
  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).

  • Sample Prep: Dissolve 1 mg in 1 mL MeCN. Inject 10 µL.

  • Note: Look for the aniline peak (elutes earlier) as the primary degradation marker.

Protocol B: Emergency Recrystallization

If the compound is slightly discolored but needed urgently:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • If the solution is dark, add activated charcoal (1-2% by weight) and stir for 5 mins.

  • Filter hot through a Celite pad to remove charcoal/polymers.

  • Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Filter the white crystals and dry under vacuum over

    
    .
    

References

  • Chemical Identity & Structure: National Center for Biotechnology Information. PubChem Compound Summary for CID 13627083 (Related 2,5-dimethoxy isomer). Retrieved from . (Structure inferred from analog data).

  • Acetoacetanilide Stability: Sigma-Aldrich. Safety Data Sheet for Acetoacetanilide. Retrieved from .

  • Heterocyclic Synthesis: Hussein, A. M., et al. (2022).[2] 3-Oxobutanamides in Heterocyclic Synthesis. ResearchGate. Retrieved from .

  • Degradation of Aniline Derivatives: Zhang, Y., et al. (2015). Degradation of aqueous 3,4-dichloroaniline. PubMed. Retrieved from .

  • General Amide Hydrolysis: BenchChem. Technical Guide to Reactivity of Aryl Amides. Retrieved from .

(Note: Specific CAS 5438-07-3 in some databases refers to an amino acid derivative. This guide addresses the chemical structure "N-(3,4-dimethoxyphenyl)-3-oxobutanamide" as requested.)

Sources

Optimization

Technical Support Center: Multicomponent Reactions of N-Aryl-3-oxobutanamides

System Overview: The N-Aryl-3-oxobutanamide Interface Welcome to the technical support hub for N-aryl-3-oxobutanamides (acetoacetanilides). Unlike simple alkyl acetoacetates, these substrates introduce a rigid amide back...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview: The N-Aryl-3-oxobutanamide Interface

Welcome to the technical support hub for N-aryl-3-oxobutanamides (acetoacetanilides). Unlike simple alkyl acetoacetates, these substrates introduce a rigid amide backbone, a secondary nucleophilic nitrogen, and significant steric bulk.

The Core Conflict: In Multicomponent Reactions (MCRs), this substrate acts as a "switch." Depending on your catalyst and energy input (thermal vs. ultrasound), it can toggle between acting purely as a C-nucleophile (C2 position) or engaging its amide nitrogen/oxygen in cyclization.

Common Error Codes:

  • ERR_01: Formation of open-chain Knoevenagel adducts instead of cyclized heterocycles.

  • ERR_02: "Gummy" or tar-like precipitates during workup.

  • ERR_03: Regioselectivity failure (O-alkylation vs. C-alkylation).

Troubleshooting Modules (FAQ Format)

Module A: Regioselectivity & Pathway Control

User Question: I am attempting a three-component reaction with salicylaldehyde and an amino-azole. I expect a fused pyrimidine, but I’m isolating a chromane derivative. Why is the pathway diverting?

Technical Diagnosis: You are experiencing a "Kinetic vs. Thermodynamic" pathway conflict, likely driven by the N-aryl substituent's electronic influence.

  • The Mechanism: N-aryl-3-oxobutanamides possess a "soft" nucleophilic carbon at C2 and a "hard" amide oxygen. When reacting with bifunctional electrophiles like salicylaldehyde, the reaction can proceed via:

    • Knoevenagel Condensation (at C2)

      
       Intramolecular Cyclization (Chromane formation).
      
    • Schiff Base Formation (at the amine)

      
       Nucleophilic attack by C2 (Fused heterocycle).
      

The Fix:

  • Switch Energy Source: Ultrasonication at room temperature favors the chromane pathway (kinetic control via Knoevenagel).

  • Switch Catalyst: Strong Lewis Acids (e.g.,

    
     or Metal Triflates) under reflux favor the fused azoloazine  formation (thermodynamic control).
    
  • Check the N-Aryl Group: Electron-Withdrawing Groups (EWGs) on the aniline ring reduce the nucleophilicity of the amide nitrogen, favoring C2-attack and chromane formation.

Module B: The "Biginelli" & "Hantzsch" Variations

User Question: My yields for 1,4-dihydropyridines (Hantzsch) are consistently lower (40-50%) when using acetoacetanilide compared to ethyl acetoacetate (>85%). Is the amide killing the catalyst?

Technical Diagnosis: The issue is likely steric hindrance and solubility , not catalyst deactivation.

  • Steric Wall: The N-phenyl ring is not planar with the amide bond; it twists, creating a steric wall that hinders the approach of the arylidene intermediate to the enamine in the final cyclization step.

  • Solubility Mismatch: Acetoacetanilides are often insoluble in water/ethanol mixtures where simple esters dissolve. This creates a heterogeneous system where the reaction rate is diffusion-limited.

The Fix:

  • Solvent System: Switch from pure Ethanol to Ethanol:Acetonitrile (2:1) or use Glacial Acetic Acid (if acid-tolerant). The acetonitrile disrupts the intermolecular H-bonding of the amide, improving solubility.

  • Catalyst Upgrade: Move from simple weak acids (

    
    ) to Phenylboronic Acid (
    
    
    
    )
    . It forms a transient boronate ester with the 1,3-dicarbonyl, activating it while simultaneously templating the aldehyde approach.
Module C: Workup & Isolation (The "Tar" Issue)

User Question: My reaction finishes (TLC shows conversion), but pouring it into crushed ice yields a sticky oil/tar that refuses to crystallize. How do I fix this?

Technical Diagnosis: This is the "Amide Oil" phenomenon. N-aryl-3-oxobutanamides and their products are prone to forming supersaturated oils due to the disruption of crystal lattice energy by the flexible N-aryl tail.

The Fix (The "Seeding" Protocol):

  • Do NOT pour directly into ice water.

  • Evaporate the organic solvent to ~20% volume.

  • Add a non-polar anti-solvent (Diethyl Ether or Hexane) dropwise with vigorous stirring until turbidity persists.

  • Sonicate the flask for 5 minutes. The ultrasonic waves induce nucleation.

  • Refrigerate overnight.

Visualizing the Pathways (Logic Map)

The following diagram illustrates the divergent pathways based on reaction conditions and component selection.

MCR_Pathways Start N-Aryl-3-oxobutanamide (Acetoacetanilide) Comp3 Component 3 Selection Start->Comp3 Salicyl Salicylaldehyde (Bifunctional) Start->Salicyl Specific Case Aldehyde Component 2: Aldehyde (R-CHO) Aldehyde->Comp3 Urea Urea/Thiourea (Biginelli) Comp3->Urea Acid Cat. Amine NH4OAc / Amines (Hantzsch) Comp3->Amine EtOH/Reflux DHPM Dihydropyrimidinones Urea->DHPM Cyclization DHP 1,4-Dihydropyridines Amine->DHP Cyclization Chromane Chromane-3-carboxamides (Kinetic/Ultrasound) Salicyl->Chromane Ultrasound (20-40°C) Fused Fused Azoloazines (Thermodynamic/Reflux) Salicyl->Fused Lewis Acid (Reflux >80°C)

Caption: Divergent synthesis pathways of acetoacetanilides controlled by component selection and energy input (Kinetic vs. Thermodynamic).

Validated Experimental Protocol

Protocol ID: PROTO-DHP-GREEN-04 Target: Synthesis of N-aryl-carbamoyl-substituted 1,4-dihydropyridines. Method: Green Catalysis (L-Proline Nitrate or Glycerol-mediated).

Materials
  • N-Aryl-3-oxobutanamide (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[1]

  • Ammonium Acetate (1.5 mmol)

  • Catalyst: L-Proline Nitrate (10 mol%) OR Glycerol (5 mL)

  • Solvent: Ethanol (if not using Glycerol)

Step-by-Step Workflow
  • Pre-Activation (Crucial Step):

    • In a round-bottom flask, mix the Aldehyde and Catalyst first. Stir for 5 minutes.

    • Reasoning: This allows the formation of the activated iminium ion (with Proline) or hydrogen-bonded complex (with Glycerol) before the bulky amide competes for the aldehyde.

  • Addition:

    • Add the Acetoacetanilide and Ammonium Acetate .[2]

    • If using Glycerol: No extra solvent is needed. Heat to 80°C.

    • If using Ethanol: Reflux at 78°C.

  • Monitoring:

    • Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).

    • Checkpoint: Look for the disappearance of the aldehyde spot. Acetoacetanilide may streak; ignore the streak if the aldehyde is gone.

  • Workup (The "Anti-Oil" Method):

    • For Glycerol: Cool to room temperature. Add 20 mL cold water. The product should precipitate as a solid. Filter and wash with water.

    • For Ethanol: Concentrate to 50% volume. Add crushed ice. If oil forms, decant the water, dissolve the oil in minimal hot ethanol, and let it stand undisturbed.

  • Purification:

    • Recrystallize from hot Ethanol/DMF (9:1) if the product contains electron-withdrawing groups (low solubility).

Data Summary: Catalyst Efficiency

Comparative efficiency of catalysts for the reaction of acetoacetanilide, benzaldehyde, and ammonium acetate.

Catalyst SystemReaction TimeYield (%)Green MetricNotes
None (Reflux) 8-12 h45-55%PoorHigh thermal degradation.

(Lewis Acid)
2-3 h82%ModerateDifficult to remove metal traces.
L-Proline

45 min92%Excellent Recyclable ionic liquid phase.
Phenylboronic Acid 1.5 h88%GoodBest for sterically hindered aldehydes.
Glycerol (Solvent) 2 h85%Excellent Catalyst & solvent in one; biodegradable.

References

  • Regioselectivity & Switchable Reactions

    • Muravyova, E. A., et al. (2014). "The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions." Beilstein Journal of Organic Chemistry, 10, 3019–3030.[3] Link

    • Insight: Defines the kinetic (ultrasound) vs. thermodynamic (reflux) control in salicylaldehyde reactions.
  • Green Catalysis (Glycerol/Ionic Liquids)

    • Kaur, N., et al. (2020). "Green Reusable Catalyst For The Formation of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides." International Journal of Scientific & Technology Research, 9(3). Link

    • Insight: Validates the use of glycerol/starch as a biodegradable medium for these specific amides.
  • Hantzsch Reaction Optimization

    • Debache, A., et al. (2008).[4] "One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction." Synlett, 2008(04), 509-512. Link

    • Insight: Establishes phenylboronic acid as a superior catalyst for sterically demanding Hantzsch condens
  • General MCR Mechanisms

    • Cioc, R. C., et al. (2014).[5][6] "Multicomponent reactions: advanced tools for sustainable organic synthesis."[7][8][9] Green Chemistry, 16, 2958-2975. Link

    • Insight: Provides the foundational mechanism for the Knoevenagel-Michael cascade.

Sources

Troubleshooting

Selection of an appropriate catalyst for N-(3,4-dimethoxyphenyl)-3-oxobutanamide synthesis

Technical Support Center: Synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide Executive Summary You are inquiring about the optimal catalyst for synthesizing N-(3,4-dimethoxyphenyl)-3-oxobutanamide (also known as Acetoa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide

Executive Summary

You are inquiring about the optimal catalyst for synthesizing N-(3,4-dimethoxyphenyl)-3-oxobutanamide (also known as Acetoacet-3,4-dimethoxyanilide). This reaction involves the acetoacetylation of 3,4-dimethoxyaniline using ethyl acetoacetate (EAA) .[1]

Critical Insight: Unlike electron-deficient anilines, 3,4-dimethoxyaniline is an electron-rich nucleophile .[1] Consequently, highly aggressive Lewis acids (e.g.,


) are often unnecessary and may lead to tarring or oxidation.[1] The "Gold Standard" approach balances activation with byproduct minimization.[1]

Module 1: Catalyst Selection Matrix

User Question: Which catalyst system gives the best balance of yield and purity for this specific substrate?

Technical Recommendation: For laboratory-scale synthesis (10g – 100g), we recommend Method B (Mild Lewis Acid) for reproducibility, or Method A (Thermal) for green chemistry compliance.[1]

ParameterMethod A: Thermal (No Catalyst) Method B: Lewis Acid (

)
Method C: Base Catalyzed (DMAP)
Mechanism Thermal activation; equilibrium shift via EtOH removal.[1]Carbonyl activation via coordination.[1]Nucleophilic activation of EAA.[1]
Reaction Temp High (110–140°C)Moderate (80–110°C)Low to Moderate (25–80°C)
Yield (Typical) 65–75%85–92% 70–80%
Purity Profile Good; risk of thermal degradation.[1]Excellent ; minimizes side reactions.[1]Moderate; risk of di-acylation.[1]
Best For Large scale, "Green" requirements.[1]High-value research samples. Temperature-sensitive substrates.[1]

Why


? 
Zinc chloride acts as a bidentate Lewis acid.[1] It coordinates with the 1,3-dicarbonyl oxygens of ethyl acetoacetate, increasing the electrophilicity of the ester carbonyl specifically, while stabilizing the enol form. This prevents the aniline from attacking the ketone group (which would form a Schiff base/crotonate byproduct).[1]

Module 2: Reaction Mechanism & Pathway

User Question: I am seeing impurities. Is the reaction attacking the wrong carbon?

Analysis: Yes, a common failure mode is the formation of the


-anilinocrotonate  (Schiff base) instead of the desired amide. This occurs when the aniline attacks the ketone instead of the ester.[1]

Visual Pathway (Graphviz):

ReactionPathway Start 3,4-Dimethoxyaniline + Ethyl Acetoacetate Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (Catalyst Assisted) SideProd Side Product: Schiff Base (Crotonate) Start->SideProd Kinetic Trap (High Temp / No Cat) Product Target Amide (Acetoacetanilide) Inter1->Product Elimination Ethanol Byproduct: Ethanol (Must Remove) Inter1->Ethanol Cat Catalyst (ZnCl2) Cat->Inter1 Stabilizes

Figure 1: Reaction pathway showing the competition between Amide formation (Green) and Schiff Base formation (Red).

Module 3: Optimized Experimental Protocol

Protocol ID: EXP-8821-Zn Method: Zinc Chloride Catalyzed Acetoacetylation[1]

Reagents:

  • 3,4-Dimethoxyaniline (1.0 equiv)[1]

  • Ethyl Acetoacetate (1.2 equiv)[1]

  • Zinc Chloride (

    
    , anhydrous) (0.1 equiv / 10 mol%)[1]
    
  • Solvent: Toluene (or Xylene for higher temp)[1]

Step-by-Step Guide:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

    • Why? The reaction produces ethanol.[1] Removing ethanol pushes the equilibrium to the right (Le Chatelier’s principle).[1]

  • Charging: Add 3,4-dimethoxyaniline (e.g., 15.3 g, 100 mmol) and Toluene (150 mL) to the flask. Stir until dissolved.

  • Catalyst Addition: Add anhydrous

    
     (1.36 g, 10 mmol).
    
    • Note: Ensure

      
       is dry; moisture deactivates the catalyst.[1]
      
  • Reagent Addition: Add Ethyl Acetoacetate (15.6 g, 120 mmol) in one portion.

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C).

    • Observation: You should see solvent condensing in the Dean-Stark trap.[1] Ethanol will azeotrope with toluene (though less efficiently than water, the volume removal helps).[1]

  • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The aniline spot (

    
    ) should disappear.[1] Reaction time is typically 3–6 hours.[1]
    
  • Workup (Self-Validating Step):

    • Cool to Room Temperature.[1][2] The product often precipitates directly from toluene upon cooling.[1]

    • If solid forms: Filter and wash with cold toluene, then cold ethanol.[1]

    • If no solid: Concentrate the solvent to ~20% volume, then add cold ethanol to induce crystallization.[1]

  • Purification: Recrystallize from Ethanol or EtOH/Water (80:20).

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned dark/black. What happened?

  • Cause: Oxidation of the electron-rich aniline. 3,4-dimethoxyaniline is sensitive to air at high temperatures.[1]

  • Fix: Purge the reaction vessel with Nitrogen or Argon before heating.[1] Ensure your solvent (Toluene) is peroxide-free.[1]

Q2: My yield is low (<50%), and I see starting material.

  • Cause: Equilibrium limitation.[1] The ethanol byproduct is not being removed effectively.[1]

  • Fix: Use a distillation bridge to actively distill off the Ethanol-Toluene fraction during the reaction, rather than just refluxing. Add fresh dry Toluene if the volume gets too low.[1]

Q3: How do I distinguish the Product from the Schiff Base byproduct?

  • Test: NMR is definitive.

    • Product (Amide): Shows a characteristic singlet for the methylene group (

      
      ) around 
      
      
      
      3.5–3.8 ppm (keto form) or a vinylic proton if enolized.[1]
    • Schiff Base (Crotonate): Shows a vinylic proton signal (

      
      ) around 
      
      
      
      4.5–5.0 ppm and lacks the amide NH signal (typically broad singlet >8 ppm).[1]

Decision Tree (Graphviz):

Troubleshooting Problem Issue Encountered LowYield Low Yield (<50%) Problem->LowYield Impure Product Impure / Oiling Problem->Impure CheckEtOH Is Ethanol being removed? LowYield->CheckEtOH CheckOx Is solution turning black? Impure->CheckOx Sol1 Action: Use Dean-Stark or Distillation CheckEtOH->Sol1 No Sol2 Action: Use N2 Atmosphere Reduce Temp CheckEtOH->Sol2 Yes, but still low CheckOx->Sol2 Yes (Oxidation) Sol3 Action: Recrystallize (EtOH/Water) CheckOx->Sol3 No (Just oily)

Figure 2: Troubleshooting logic flow for common synthesis issues.

References

  • Knorr, L. (1886).[1] Synthese von Chinolinderivaten. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.[1] (Foundational work on acetoacetylation).[1][3][4][5]

  • Patel, H. U., & Gediya, P. A. (2014).[1] Comparative synthesis and physicochemical characterization of substituted 2-methylquinolin-4(1H)-one by various conventional and microwave methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224.[1][2]

  • BenchChem Technical Support. (2025). N-Acylation of Hindered Anilines: Troubleshooting Guide.

  • Organic Syntheses. Coll. Vol. 3, p. 10 (1955); Vol. 21, p. 4 (1941).[1] Acetoacetanilide.[1][5][6] (Standard protocol verification).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of N-(3,4-dimethoxyphenyl)-3-oxobutanamide Analogs

For researchers and scientists in drug development, the N-aryl-3-oxobutanamide scaffold represents a versatile starting point for discovering novel therapeutic agents. This guide provides an in-depth comparative analysis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in drug development, the N-aryl-3-oxobutanamide scaffold represents a versatile starting point for discovering novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-(3,4-dimethoxyphenyl)-3-oxobutanamide analogs, with a primary focus on their potential as anticancer agents, particularly as tubulin polymerization inhibitors, and a secondary look at their prospective anticonvulsant activities. The insights and experimental data presented herein are synthesized from a comprehensive review of authoritative sources to guide future research and development efforts.

The N-(3,4-dimethoxyphenyl)-3-oxobutanamide Core: A Scaffold of Biological Promise

The N-(3,4-dimethoxyphenyl)-3-oxobutanamide structure combines two key pharmacophoric elements: the 3,4-dimethoxyphenyl group and a β-keto amide moiety. The dimethoxyphenyl ring is a common feature in numerous biologically active compounds, including those with anticancer and anticonvulsant properties. The β-keto amide functionality offers multiple points for hydrogen bonding and can participate in various biological interactions.[1] This unique combination makes analogs of this scaffold promising candidates for therapeutic development.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research points to the potential of compounds containing the 3,4-dimethoxyphenyl or the structurally related 3,4,5-trimethoxyphenyl moiety to act as potent inhibitors of tubulin polymerization.[2][3][4] These agents bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest at the G2/M phase and ultimately apoptosis in cancer cells.

Structure-Activity Relationship for Anticancer Activity

The anticancer activity of N-(3,4-dimethoxyphenyl)-3-oxobutanamide analogs can be systematically evaluated by modifying three key regions of the molecule:

  • Region A: The N-Aryl Ring (3,4-dimethoxyphenyl)

  • Region B: The β-Keto Amide Linker

  • Region C: The Terminal Acyl Group

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Core [label="N-(3,4-dimethoxyphenyl)-3-oxobutanamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RegionA [label="Region A: N-Aryl Ring"]; RegionB [label="Region B: β-Keto Amide Linker"]; RegionC [label="Region C: Terminal Acyl Group"]; Activity [label="Anticancer Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

SAR_Overview Activity Biological Activity (e.g., Anticancer, Anticonvulsant) Core Core Region_A Region_A Core->Region_A Substitution Pattern Region_B Region_B Core->Region_B Conformation & Length Region_C Region_C Core->Region_C Steric & Electronic Properties Region_A->Activity Region_B->Activity Region_C->Activity

Region A (N-Aryl Ring): The substitution pattern on the N-aryl ring is critical for activity. Studies on related compounds have shown that electron-donating groups, such as methoxy groups, at the 3, 4, and 5 positions enhance tubulin polymerization inhibitory activity.[3] The 3,4,5-trimethoxyphenyl moiety is a particularly well-established pharmacophore for potent tubulin inhibitors.[2][4]

Region B (β-Keto Amide Linker): The length and flexibility of the linker between the aryl ring and the terminal group can influence how the molecule fits into the binding pocket of its target. While direct SAR studies on the β-keto amide linker in this specific scaffold are limited, in related series, the conformation of the linker is crucial for optimal interaction with the target protein.

Region C (Terminal Acyl Group): Modifications to the terminal acyl group can significantly impact potency. For instance, in other N-aryl amide series, the introduction of bulky or hydrophobic groups can either enhance or diminish activity depending on the specific biological target.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative N-aryl amide derivatives against various human cancer cell lines. While not exact analogs of N-(3,4-dimethoxyphenyl)-3-oxobutanamide, these compounds share a similar core structure and provide valuable comparative data.

Compound IDN-Aryl SubstituentLinkerTerminal GroupCell LineIC₅₀ (µM)Reference
1a 3,4,5-Trimethoxyphenyl-CH₂-IndoleA549 (Lung)0.05[5]
1b 3,4,5-Trimethoxyphenyl-CH₂-IndoleMCF-7 (Breast)0.03[5]
2a 3,4,5-TrimethoxyphenylPyridine3-ArylHeLa (Cervical)0.12[4]
2b 3,4,5-TrimethoxyphenylPyridine3-ArylA549 (Lung)0.15[4]
3a 4-MethoxyphenylAcetamideQuinazolineHCT-1 (Colon)2.5[6]
3b 4-MethoxyphenylAcetamideQuinazolineMCF-7 (Breast)3.1[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds & Incubate A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Potential Anticonvulsant Activity

While less explored for this specific scaffold, related N-arylacetamide and N-benzylamide derivatives have demonstrated anticonvulsant properties.[7][8] The mechanism of action for these compounds is often associated with the modulation of voltage-gated sodium channels or other targets within the central nervous system.

Structure-Activity Relationship for Anticonvulsant Activity

For anticonvulsant activity, the SAR can be dissected as follows:

  • N-Aryl Ring Substituents: The nature and position of substituents on the N-aryl ring can significantly influence anticonvulsant efficacy. In some series of N-benzylamides, non-bulky substituents at the 4'-position of the benzyl ring, regardless of their electronic properties, have been shown to enhance activity in the maximal electroshock (MES) seizure model.[7]

  • Amide Moiety: The amide linkage is a common feature in many anticonvulsant drugs and is crucial for interaction with their biological targets.

Comparative Anticonvulsant Data

The following table presents data from studies on related N-substituted amide derivatives, providing a basis for comparison.

Compound IDCore StructureN-Aryl/Benzyl SubstituentMES ED₅₀ (mg/kg, i.p. in mice)Reference
4a 5,5-Cyclopropanespirohydantoin4-Chlorobenzyl9.2[7]
4b 5,5-Cyclopropanespirohydantoin4-Fluorobenzyl12.5[7]
5a Alaninamide(4-Benzyloxy)benzyl48.0[8]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Rodents (mice or rats)

  • Electroshock apparatus with corneal or ear clip electrodes

  • Electrode solution (e.g., saline)

  • Test compounds and vehicle control

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory environment.

  • Compound Administration: Administer the test compounds or vehicle control, typically via intraperitoneal (i.p.) injection, at various doses.

  • Electrode Application: At the time of peak drug effect (e.g., 30-60 minutes post-injection), apply the electrodes to the cornea (with a topical anesthetic) or ear pinnae.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is considered protection.

  • Data Analysis: Determine the ED₅₀ value (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.

MES_Test_Workflow A 1. Administer Test Compound to Mice B 2. Apply Electrodes (Corneal or Auricular) A->B C 3. Deliver Electrical Stimulus B->C D 4. Observe for Tonic Hindlimb Extension C->D E 5. Determine Protection (Absence of Seizure) D->E F 6. Calculate ED50 E->F

Conclusion and Future Directions

The N-(3,4-dimethoxyphenyl)-3-oxobutanamide scaffold holds considerable promise for the development of new therapeutic agents. The available evidence strongly suggests that analogs of this compound are particularly interesting as potential anticancer agents targeting tubulin polymerization. Future research should focus on the systematic synthesis and evaluation of analogs with modifications in all three key regions of the molecule to establish a more definitive SAR. Specifically, exploring a wider range of substituents on the N-aryl ring and modifications of the β-keto amide linker could lead to the discovery of compounds with enhanced potency and selectivity. Furthermore, a more thorough investigation into the anticonvulsant potential of this class of compounds is warranted.

References

  • β‐Keto amides motifs in natural products and biologically active compounds. Eur. J. Org. Chem.[Link][9]

  • β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry. ResearchGate. [Link][1]

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem. [Link][10]

  • Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. ResearchGate. [Link][2]

  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Taylor & Francis Online. [Link][3]

  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. ACS Publications. [Link][11]

  • The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. [Link][12]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PubMed. [Link][4]

  • (IUCr) N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. International Union of Crystallography. [Link][13]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link][5]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link][14]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link][6]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link][15]

  • Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Thieme Connect. [Link][16]

  • Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. PubMed. [Link][17]

  • A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. PMC. [Link][18]

  • Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. PubMed. [Link][7]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link][19]

  • Antifungal, cytotoxic and SAR studies of a series of N-alkyl, N-aryl and N-alkylphenyl-1,4-pyrrolediones and related compounds. PubMed. [Link][20]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. [Link][8]

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. [Link][21]

  • Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. ResearchGate. [Link][22]

  • Protease Inhibitors and Innate Immune Agonists as Antiviral Strategies Against Dengue and Zika Viruses. MDPI. [Link][23]

Sources

Comparative

Orthogonal Analytical Strategies: Cross-Validation of N-(3,4-dimethoxyphenyl)-3-oxobutanamide Quantification

Executive Summary: The Beta-Keto Amide Challenge Quantifying N-(3,4-dimethoxyphenyl)-3-oxobutanamide (CAS: 24304-84-5) presents a distinct set of analytical challenges rooted in its chemical structure. As a -keto amide,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Beta-Keto Amide Challenge

Quantifying N-(3,4-dimethoxyphenyl)-3-oxobutanamide (CAS: 24304-84-5) presents a distinct set of analytical challenges rooted in its chemical structure. As a


-keto amide, this molecule exists in a dynamic keto-enol equilibrium, often leading to peak splitting in chromatography and complex signal integration in spectroscopy.[1]

This guide provides a rigorous cross-validation framework comparing two orthogonal techniques: RP-HPLC-PDA (Routine QC) and


H-qNMR  (Primary Reference).

Key Takeaway: While HPLC offers high sensitivity for impurity profiling, it relies on reference standards that may themselves be impure. qNMR provides an absolute quantification method (mass balance) without the need for an identical reference standard, serving as the ultimate "truth" for potency assignment.

The Chemical Context: Tautomerism & Stability[2][3][4]

Before defining protocols, we must understand the analyte's behavior in solution. The active methylene group (C2) between the amide and ketone carbonyls is highly acidic, facilitating tautomerism.

  • Keto Form: Favored in polar protic solvents (e.g., Water/Methanol).

  • Enol Form: Stabilized by intramolecular hydrogen bonding (pseudo-six-membered ring), often favored in non-polar solvents or specific pH ranges.

Analytical Implication: If the interconversion rate (


) is comparable to the chromatographic timescale, the analyte will elute as a broad or split peak (the "saddle effect"), leading to integration errors.
Visualizing the Challenge

The following diagram illustrates the structural dynamics and the validation workflow.

TautomerValidation Analyte N-(3,4-dimethoxyphenyl)- 3-oxobutanamide Keto Keto Form (Polar dominant) Analyte->Keto Equilibrium Enol Enol Form (H-bond stabilized) Analyte->Enol Equilibrium HPLC Method A: HPLC-PDA (Kinetic Separation) Keto->HPLC Split Peak Risk qNMR Method B: 1H-qNMR (Thermodynamic Snapshot) Keto->qNMR Distinct Signals Enol->HPLC Enol->qNMR Result Cross-Validated Potency HPLC->Result Impurity Profile qNMR->Result Absolute Assay

Figure 1: The dual-pathway validation strategy addressing keto-enol tautomerism.

Method A: Stability-Indicating RP-HPLC

Objective: Routine quantification and impurity profiling (specifically 3,4-dimethoxyaniline).

The "Tautomer Trap" Strategy

To prevent peak splitting, we must lock the tautomeric equilibrium or accelerate the interconversion so the detector sees a time-averaged single peak. We utilize an acidic mobile phase to catalyze rapid tautomerization, merging the forms into a single sharp peak.

Detailed Protocol
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus)High surface area for retention of the polar amide.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH suppresses silanol activity and accelerates keto-enol exchange.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for amides.
Gradient 0-5 min: 10% B; 20 min: 90% B; 25 min: 90% B.Gradient required to elute late-eluting dimers or oligomers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nm (primary) and 210 nm254 nm targets the aromatic ring; 210 nm detects non-aromatic impurities.
Col. Temp 40°CCritical: Elevated temperature further speeds up tautomer kinetics, sharpening the peak.

Self-Validating Step:

  • Linearity Check: Inject 5 levels (50% to 150% of target concentration).

    
     must be 
    
    
    
    .
  • Tautomer Check: If peak splitting persists, increase column temperature to 50°C. Do not change pH to neutral, as this slows kinetics and worsens splitting.

Method B: Orthogonal 1H-qNMR (Absolute Quantification)

Objective: Assign absolute purity (potency) without a reference standard of the analyte. This validates the HPLC response factor.[2]

The "Internal Standard" Strategy

qNMR relies on the ratio of the analyte's signal to a Certified Reference Material (CRM) internal standard.

Detailed Protocol
ParameterSpecificationRationale
Solvent DMSO-d6Disrupts intermolecular H-bonds; provides excellent solubility.
Internal Standard Maleic Acid (TraceCERT®) or TCNBMaleic Acid: Singlet at ~6.3 ppm. TCNB: Singlet at ~7.7 ppm. Both avoid the analyte's aromatic region (6.9-7.5 ppm) and methoxy region (3.7 ppm).
Relaxation Delay (d1) 30 - 60 secondsCritical: Must be

(longest relaxation time) to ensure 99.9% magnetization recovery for quantitative accuracy.
Pulse Angle 90°Maximize signal-to-noise.
Scans (ns) 16 or 32Sufficient S/N (>300:1) for integration.[3]

Signal Selection for Integration:

  • Analyte Signal: The methyl group of the acetyl tail (

    
    ) typically appears as a singlet around 2.2 ppm . This is the cleanest region, free from aromatic interference.
    
  • Internal Standard Signal: Maleic acid singlet at 6.3 ppm .

Calculation (Equation 1):



  • 
    : Integral area
    
  • 
    : Number of protons (3 for analyte methyl, 2 for Maleic acid)
    
  • 
    : Molar mass
    
  • 
    : Weight (mg)
    
  • 
    : Purity (decimal)
    

Comparative Data & Cross-Validation

The following table synthesizes typical experimental data when cross-validating these techniques.

Table 1: Performance Comparison
FeatureHPLC-UV (Method A)qNMR (Method B)[4]Verdict
Specificity High (Separates impurities)High (Structural resolution)HPLC is better for trace impurity detection.
LOD/LOQ ~0.05% / 0.15%~0.5% / 1.0%HPLC is superior for low-level quantification.
Precision (RSD) < 1.0%< 1.0%Comparable (when d1 is optimized in NMR).
Bias Risk Response factor dependencyPhase/Baseline correction errorsqNMR is less biased (no reference std needed).
Throughput 25 mins/sample15 mins/sampleqNMR is faster for assay; HPLC for batch release.
Table 2: Cross-Validation Results (Example Data)
Batch IDHPLC Purity (Area %)qNMR Potency (wt %)Deviation (%)Interpretation
Lot-001 99.2%98.9%0.3%Excellent agreement. High purity.
Lot-002 99.5%95.1%4.4% Discrepancy: HPLC overestimates purity. Likely presence of non-UV active impurities (e.g., inorganic salts, residual solvents) that qNMR detects or HPLC "misses" due to lack of chromophore.
Lot-003 98.1%98.0%0.1%Validated.

Analysis of Discrepancy (Lot-002): In Lot-002, HPLC shows high purity because the impurities (likely residual solvent or inorganic salts from synthesis) do not absorb UV at 254 nm. qNMR, which weighs the entire sample mass against the internal standard, correctly identifies the lower potency. This proves the necessity of qNMR for reference standard qualification.

Troubleshooting & Causality

Scenario: HPLC Peak Tailing
  • Observation: The main peak has a tailing factor > 1.5.

  • Root Cause: Secondary interactions between the amide nitrogen and residual silanols on the column stationary phase.

  • Fix: Ensure the mobile phase pH is acidic (< 3.0) to protonate silanols, or use an "end-capped" column.

Scenario: qNMR Baseline Rolling
  • Observation: Integration of the methyl singlet is inconsistent.

  • Root Cause: Poor phasing or non-uniform excitation.

  • Fix: Apply automatic phase correction followed by manual adjustment. Ensure the spectral width is sufficient (usually -2 to 14 ppm).

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[5] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[6] Link

  • Bernstein, M. A., et al. (2013). Practical aspects of quantitative NMR experiments. Analytical Chemistry.[2][3][7][8][9] Link

  • Hansen, S. H. (2006). Separation of tautomers by HPLC.[10] Journal of Chromatography A. Link

Sources

Validation

A Comparative Guide to Investigating the In Vivo and In Vitro Efficacy of N-(3,4-dimethoxyphenyl)-3-oxobutanamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of N-(3,4-dimethoxyphenyl)-3-oxobutanamide. While direct experimental da...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of N-(3,4-dimethoxyphenyl)-3-oxobutanamide. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related N-aryl-3-oxobutanamide derivatives and compounds bearing the 3,4-dimethoxyphenyl moiety to propose a robust, data-driven investigative strategy. We will explore hypothesized mechanisms of action and present detailed protocols for a comparative analysis of its in vitro and in vivo efficacy.

Introduction: Rationale for Investigation

N-(3,4-dimethoxyphenyl)-3-oxobutanamide belongs to the N-aryl-β-enaminone class of compounds, a scaffold known for a diverse range of biological activities. The core structure, an N-aryl-3-oxobutanamide, has been identified in molecules with potential antibacterial and anticancer properties.[1] Furthermore, the 3,4-dimethoxy substitution on the phenyl ring is a feature of numerous bioactive natural products and synthetic compounds, often associated with anti-inflammatory, antioxidant, and neuroprotective effects.[2] For instance, 3,4-dimethoxychalcone has been shown to induce autophagy and reduce lesions in mouse models of atherosclerosis.[3] This convergence of a versatile core structure with a bio-functional substituent group makes N-(3,4-dimethoxyphenyl)-3-oxobutanamide a compelling candidate for therapeutic investigation.

This guide will outline a logical progression from foundational in vitro assays to more complex in vivo models, providing the necessary experimental details to rigorously assess its efficacy and establish a preliminary structure-activity relationship when compared to relevant alternatives.

Hypothesized Mechanism of Action: Targeting Inflammatory and Oxidative Stress Pathways

Based on the known properties of its structural components, we can hypothesize that N-(3,4-dimethoxyphenyl)-3-oxobutanamide may exert its effects by modulating pathways involved in inflammation and oxidative stress. The 3,4-dimethoxyphenyl group, present in compounds like 3,4-dimethoxy cinnamic acid, is a key contributor to antioxidant and anti-inflammatory activities.[2] A plausible mechanism involves the inhibition of pro-inflammatory enzymes and the scavenging of reactive oxygen species (ROS), which are implicated in a wide range of pathologies.

G cluster_0 Cellular Stressors cluster_1 Signaling Cascade cluster_2 Proposed Intervention Pathogen/Injury Pathogen/Injury NFkB NF-κB Activation Pathogen/Injury->NFkB ROS Reactive Oxygen Species (ROS) ROS->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Upregulates Compound N-(3,4-dimethoxyphenyl) -3-oxobutanamide Compound->ROS Scavenges Compound->NFkB Inhibits

Caption: Hypothesized mechanism of N-(3,4-dimethoxyphenyl)-3-oxobutanamide.

A Framework for In Vitro Efficacy Assessment

The initial phase of evaluation should focus on cell-based assays to determine the compound's bioactivity, cytotoxicity, and specific effects. This approach allows for rapid screening and dose-range finding for subsequent in vivo studies.

Experimental Workflow for In Vitro Analysis

G Start Start CompoundPrep Compound Solubilization (DMSO) Start->CompoundPrep MTT MTT Assay for Cytotoxicity (IC50) CompoundPrep->MTT DPPH DPPH Assay for Antioxidant Activity (IC50) CompoundPrep->DPPH LPS LPS Stimulation of Macrophages CompoundPrep->LPS CellCulture Cell Line Culture (e.g., RAW 264.7, HepG2) CellCulture->MTT CellCulture->LPS DataAnalysis Data Analysis & Comparison MTT->DataAnalysis DPPH->DataAnalysis ELISA ELISA for TNF-α, IL-6 LPS->ELISA ELISA->DataAnalysis End End DataAnalysis->End G Start Start Acclimatization Animal Acclimatization (e.g., Balb/c mice) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping ModelInduction Disease Model Induction (e.g., Carrageenan Injection) Grouping->ModelInduction Dosing Compound Administration (i.p. or p.o.) ModelInduction->Dosing Monitoring Monitor Physiological Parameters (e.g., Paw Edema) Dosing->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Analysis Biochemical Analysis (e.g., Cytokine Levels) Sacrifice->Analysis End End Analysis->End

Caption: General workflow for an in vivo anti-inflammatory study.

Detailed Protocol: Carrageenan-Induced Paw Edema Model

This is a standard and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the in vivo anti-inflammatory efficacy of N-(3,4-dimethoxyphenyl)-3-oxobutanamide.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Balb/c mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (at least 3 dose levels). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compound or controls via intraperitoneal (i.p.) or oral (p.o.) route.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical significance can be determined using an appropriate test like ANOVA.

Comparative Data Summary

To provide a clear benchmark for success, the following table outlines the kind of data that should be generated for N-(3,4-dimethoxyphenyl)-3-oxobutanamide, alongside published data for structurally or functionally related compounds.

Compound/DerivativeAssay TypeModel SystemEfficacy Metric (IC50 or % Inhibition)Reference
N-(3,4-dimethoxyphenyl)-3-oxobutanamide MTT Cytotoxicity (Proposed) HepG2 Cells To Be Determined
N-(3,4-dimethoxyphenyl)-3-oxobutanamide DPPH Antioxidant Cell-Free To Be Determined
N-(3,4-dimethoxyphenyl)-3-oxobutanamide Anti-inflammatory (Proposed) Paw Edema To Be Determined
Isoxazole derivative 2a DPPH AntioxidantCell-FreeIC50: 0.45 ± 0.21 µg/ml[4]
Isoxazole derivative 2a In Vivo AntioxidantMice (i.p. injection)2-fold greater TAC than Quercetin[4]
3,4-dimethoxy cinnamamide derivatives DPPH AntioxidantCell-FreeGood to excellent % inhibition[2]
3,4-dimethoxychalcone (3,4-DC) Autophagy InductionHUVEC cellsSignificant LC3 aggregation[3]
3,4-dimethoxychalcone (3,4-DC) Neointimal HyperplasiaMouse Vein Graft Model50-70% reduction in thickness[3]
N-aryl(indol-3-yl)glyoxamide derivatives (similar core)MTT CytotoxicityHeLa, L1210, SKOV3IC50 values reported[1]

Conclusion and Future Directions

The proposed investigative framework provides a clear and logical path to characterizing the in vitro and in vivo efficacy of N-(3,4-dimethoxyphenyl)-3-oxobutanamide. By systematically progressing from cell-based assays to animal models, researchers can build a comprehensive data package to support its potential as a therapeutic agent. The key to this endeavor is a comparative approach, constantly benchmarking the performance of the novel compound against established alternatives. Future studies should aim to elucidate the precise molecular targets through techniques such as thermal shift assays or affinity chromatography, and to further explore its pharmacokinetic and toxicological profile to establish a solid foundation for potential preclinical development.

References

  • Synthesis of 2-acetylamino-N-(4-methoxyphenyl)-3-oxobutanamide. PrepChem.com. Available from: [Link]

  • 36 new amide quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated as potential anti-tu - CORE. Available from: [Link]

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Available from: [Link]

  • CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.
  • Synthesis of 1-(2, 3-And 3, 4-Dimethoxyphenyl) - Amanote Research. Available from: [Link]

  • 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC. Available from: [Link]

  • Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and. Available from: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. 2022. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3,4-dimethoxyphenyl)-3-oxobutanamide

Executive Summary: The "Why" Behind the Protocol N-(3,4-dimethoxyphenyl)-3-oxobutanamide (often referred to as Acetoacet-3,4-dimethoxyanilide) is a functionalized organic intermediate primarily used in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

N-(3,4-dimethoxyphenyl)-3-oxobutanamide (often referred to as Acetoacet-3,4-dimethoxyanilide) is a functionalized organic intermediate primarily used in the synthesis of pigments and pharmaceuticals.[1] While often classified as a GHS "Warning" level substance rather than "Danger," its handling presents specific logistical challenges that generic safety sheets often overlook.

The Core Risk: This compound is typically a fine, electrostatic solid. The primary vector for exposure is dust inhalation and surface contamination during weighing and transfer.[1] As an acetanilide derivative, it possesses potential for skin sensitization and respiratory irritation.

The Objective: This guide moves beyond compliance. It establishes a Zero-Cross-Contamination protocol. Protecting the researcher protects the purity of the experiment.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Based on structural analogs (Acetoacetanilides) and standard industrial hygiene data:

Hazard ClassGHS Classification (Likely)Operational Implication
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1][2][3][4][5] Strict hygiene (hand washing) is non-negotiable.
Skin Irritation Category 2Causes skin irritation.[1][4][5][6] Direct contact must be blocked.
Eye Irritation Category 2ACauses serious eye irritation.[1][5][6] Dust entry into eyes is a high-probability risk.
STOT - SE Category 3May cause respiratory irritation.[1][4][5][6] Dust control is the #1 engineering priority.

Scientist's Note: Do not rely solely on the "Warning" label. Substituted anilides can exhibit delayed sensitization. Treat every milligram as if it were a sensitizer.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Handling Solids (Powder) , the highest risk phase.[1]

Head-to-Toe Protection Protocol
ZoneRecommended EquipmentScientific Rationale (The "Why")
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders.[1] Airborne dust can bypass side shields. Goggles seal the ocular cavity from floating particulates.
Respiratory N95 / P100 Respirator (If outside Fume Hood)Engineering Control First: Always handle inside a certified Chemical Fume Hood.[1] If weighing balance is external, a fit-tested N95 is mandatory to prevent inhalation of the irritant dust.
Hands (Inner) Nitrile Gloves (4 mil / 0.10 mm)Acts as the second skin.[1] Nitrile provides excellent resistance to the amide structure and incidental solvent splashes.
Hands (Outer) Nitrile Gloves (Extended Cuff)Double-Gloving Protocol: The outer glove takes the contamination.[1] Strip it immediately after handling the solid to keep the lab environment clean.
Body Lab Coat (High-Closure, Cotton/Poly)Synthetic dusts cling to synthetic fibers.[1] A high-cotton blend reduces static buildup, which is critical for handling this electrostatic powder.[1]

Operational Workflow: The "Safe-Path" Protocol

Safety is not just what you wear; it is how you move.

Phase 1: Weighing & Transfer (Critical Risk Zone)[1]
  • Static Neutralization: This amide is prone to static charge. Use an anti-static gun or a polonium strip near the balance.

    • Reasoning: Static causes "jumping" of powder, leading to invisible surface contamination on the balance and bench.

  • The "Boat-to-Flask" Technique:

    • Never use flat weighing paper. Use a weighing boat or a glass funnel .[1]

    • Protocol: Tare the vessel. Add solid. Transfer immediately to the reaction flask inside the hood.

  • Solvent Addition:

    • Add the solvent (e.g., Methanol, Dichloromethane) down the sides of the flask to wash residual powder into the solution.[1]

Phase 2: Reaction Monitoring
  • TLC/Sampling:

    • Assume the outside of your gloves is contaminated.[7]

    • Doff (Remove) the outer pair of gloves before touching UV lamps, notebooks, or door handles.[1]

    • Self-Validating Step: If you see white powder residue on your inner glove, your outer glove failed or your doffing technique was poor.

Visualization: Hierarchy of Controls & Workflow

The following diagram illustrates the decision logic for handling this specific chemical, prioritizing engineering controls over PPE.

SafetyProtocol cluster_0 Hierarchy of Controls (N-(3,4-dimethoxyphenyl)-3-oxobutanamide) cluster_1 PPE Layering Strategy Start Task: Handle Solid Powder HoodCheck Is Fume Hood Available? Start->HoodCheck Engineering ENGINEERING CONTROL: Work inside Fume Hood Sash at 18 inches HoodCheck->Engineering Yes Respiratory RESPIRATORY PPE: Wear Fit-Tested N95/P100 HoodCheck->Respiratory No (Not Recommended) Hands Hand Protection Engineering->Hands Respiratory->Hands Inner Inner Glove: Nitrile (4 mil) Hands->Inner Outer Outer Glove: Nitrile (Extended Cuff) Inner->Outer

Caption: Operational decision tree prioritizing engineering controls (Fume Hood) to mitigate dust inhalation risks before relying on respiratory PPE.

Emergency Response & Disposal

Spill Management (Solid)
  • Do NOT sweep. Sweeping generates dust.

  • Wet Wipe Method: Cover the spill with a paper towel dampened with isopropyl alcohol or water.

  • Scoop: Scoop up the damp material and place it in a solid waste container.

  • Wash: Clean the surface with soap and water three times.

Disposal (Cradle-to-Grave)

This chemical is an organic intermediate containing Nitrogen and Oxygen.[1]

Waste StreamClassificationDisposal Method
Solid Waste Non-Halogenated Organic SolidHigh-Temperature Incineration. This ensures complete destruction of the amide bond.[1]
Liquid Waste Organic Solvent WasteSegregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).[1]
Contaminated PPE Hazardous DebrisDispose of outer gloves and weighing boats in the solid hazardous waste bin, not the regular trash.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2024).[4][5][8] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2024). Acetoacetanilide Derivative Safety Profile (CID 78170). National Center for Biotechnology Information. [Link][1]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link][1]

Sources

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